C2H6MgO3
Description
Properties
Key on ui mechanism of action |
Magnesium is an essential element that regulates vascular function and blood pressure. Magnesium ions electrostatically stabilize the adenylyl cyclase complex and enhance its catalytic actions and production of cAMP. They also regulate the level of phosphorylation in various pathways by the formation of a transition state of phosphoryl transfer reaction by protein kinases and stabilize ATP binding to protein kinases via electrostatic interactions. Many metabolic enzymes involved in glycolysis and Krebs cycle are magnesium-dependent. Studies show that magnesium ions decrease blood pressure and that magnesium deficiency is often associated with vasoconstriction and increased blood pressure. Magnesium ions also regulate other ions entering and exiting the cell membrane by acting as a ligand in N-methyl-D-aspartate receptor. Magnesium-containing laxatives cause diarrhea through water retention and increased fecal mass, which stimulates peristalsis. When used as an electrolyte supplement, magnesium acetate tetrahydrate induces diuresis and a metabolic alkalinizing effect. |
|---|---|
CAS No. |
16674-78-5 |
Molecular Formula |
C2H6MgO3 |
Molecular Weight |
102.37 g/mol |
IUPAC Name |
magnesium;diacetate;tetrahydrate |
InChI |
InChI=1S/C2H4O2.Mg.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI Key |
IONBZDGFUXRXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.O.[Mg] |
boiling_point |
117.1 °C at 760 mmHg |
Other CAS No. |
16674-78-5 |
physical_description |
Colorless or white deliquescent solid; [Merck Index] White hygroscopic solid with an odor like vinegar; [Acros Organics MSDS] |
solubility |
Soluble |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure, Molecular Geometry, and Synthetic Applications of Magnesium Methyl Carbonate (Stile's Reagent)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Magnesium Methyl Carbonate (MMC), a significant yet structurally nuanced reagent in modern organic synthesis. Moving beyond a simple catalog of facts, this document delves into the fundamental principles governing its structure, the logic behind its synthesis, and the mechanistic underpinnings of its reactivity. The insights presented herein are designed to empower researchers to leverage this versatile reagent with a deeper understanding of its chemical behavior.
Chemical Identity and Physicochemical Properties
Magnesium Methyl Carbonate, widely known in the scientific community as Stile's Reagent, is an organomagnesium compound with the chemical formula C₃H₆MgO₄.[1][2] Its CAS number is 4861-79-4.[1] The compound is best understood not as a simple molecule but as an ionic aggregate composed of a magnesium cation (Mg²⁺), a methoxide anion (CH₃O⁻), and a methyl carbonate anion (CH₃OCO₂⁻).[3] This composition is more accurately represented by the linear formula CH₃OMgOCO₂CH₃.[4]
Table 1: Physicochemical Properties of Magnesium Methyl Carbonate
| Property | Value | Source(s) |
| Molecular Weight | 130.38 g/mol | [3] |
| Appearance | Typically used as a clear, colorless to slightly yellow solution in DMF. | [4] |
| Density (of 2.0M solution in DMF) | 1.103 g/mL at 25 °C | [5] |
| Solubility | Soluble in N,N-dimethylformamide (DMF) and methanol. | [4] |
| Stability | Highly sensitive to moisture. Reacts with water to form insoluble byproducts like magnesium hydroxide and magnesium carbonate. Solutions in DMF are relatively stable if stored under anhydrous conditions. | [4][6] |
Unraveling the Chemical Structure and Molecular Geometry
The precise three-dimensional structure of Magnesium Methyl Carbonate in the solid state has not been empirically determined by methods such as X-ray crystallography. Its ionic nature and tendency to form coordination polymers make obtaining single crystals for such analysis challenging. Consequently, our understanding of its geometry is based on theoretical models and an analysis of its constituent ions.
Bonding and Electronic Structure
The bonding in MMC is a composite of ionic and covalent interactions:
-
Ionic Bonding: The primary interaction is the electrostatic attraction between the divalent magnesium cation (Mg²⁺) and the anionic oxygen atoms of the methoxide (CH₃O⁻) and methyl carbonate (CH₃OCO₂⁻) ligands.
-
Covalent Bonding: Within the methoxide and methyl carbonate anions, the atoms are linked by conventional covalent bonds.
The magnesium cation acts as a Lewis acid, capable of coordinating with multiple oxygen atoms. This leads to the formation of a coordination complex, likely with a polymeric structure in the solid state and in concentrated solutions.
Proposed Molecular Geometry
In the absence of experimental data, a plausible molecular geometry can be proposed based on the principles of coordination chemistry and Valence Shell Electron Pair Repulsion (VSEPR) theory. It is likely that the magnesium ion is coordinated to oxygen atoms from both the methoxide and methyl carbonate anions. A common coordination number for magnesium is six, resulting in an octahedral geometry.
Below is a DOT diagram illustrating a possible monomeric unit of Magnesium Methyl Carbonate, showcasing the coordination of the magnesium ion.
Caption: Proposed coordination of a magnesium ion with methoxide and methyl carbonate anions.
Table 2: Predicted Geometries of Constituent Anions
| Anion | Central Atom | Electron Geometry | Molecular Geometry | Predicted Bond Angle(s) |
| Methoxide (CH₃O⁻) | Oxygen | Tetrahedral | Bent | H-C-H ≈ 109.5°, C-O-H not applicable (ionic) |
| Methyl Carbonate (CH₃OCO₂⁻) | Carbonate Carbon | Trigonal Planar | Trigonal Planar | O-C-O ≈ 120° |
Synthesis and Experimental Protocols
Magnesium Methyl Carbonate is typically prepared by the carbonation of magnesium methoxide. The latter is synthesized from magnesium metal and anhydrous methanol. The entire process must be conducted under strictly anhydrous conditions to prevent the formation of magnesium hydroxide and carbonate salts.[4] N,N-dimethylformamide (DMF) is the preferred solvent as it allows for higher concentrations and greater stability of the final reagent compared to methanol alone.[4]
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the preparation and use of Stile's Reagent.[5]
-
Preparation of Magnesium Methoxide:
-
In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, place clean, dry magnesium turnings (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous methanol (sufficient to cover the magnesium).
-
Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of hydrogen gas. If the reaction is sluggish, a small crystal of iodine can be added as an initiator.
-
Once the reaction starts, maintain a gentle reflux until all the magnesium has reacted to form a solution or suspension of magnesium methoxide.
-
-
Carbonation:
-
To the cooled suspension of magnesium methoxide, add anhydrous DMF.
-
Vigorously stir the mixture while bubbling dry carbon dioxide gas through it.
-
The reaction is exothermic; maintain the temperature between 25-30 °C using an external cooling bath.[4]
-
Continue the addition of CO₂ until the absorption ceases and a clear solution of Magnesium Methyl Carbonate in DMF is obtained.
-
-
Storage:
-
The resulting solution can be stored for extended periods in a well-stoppered bottle under an inert atmosphere.[5]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Magnesium Methyl Carbonate (Stile's Reagent).
Applications in Organic Synthesis: The Carboxylation of Active Methylene Compounds
The primary utility of Magnesium Methyl Carbonate lies in its ability to act as an effective carboxylating agent for a variety of substrates containing acidic protons, most notably ketones, nitroalkanes, and lactones.[7]
Mechanism of Carboxylation
The efficacy of MMC in carboxylation reactions stems from the dual role of the magnesium ion.[4]
-
Enolate Formation: The magnesium ion, acting as a Lewis acid, coordinates to the carbonyl oxygen of the ketone. This coordination increases the acidity of the α-protons, facilitating their removal by the methoxide base present in the reagent to form a magnesium enolate.
-
Chelation and Activation: The resulting magnesium enolate is stabilized by chelation. Simultaneously, the magnesium ion activates the carbonyl group of the methyl carbonate, enhancing its electrophilicity.
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the activated carbonyl carbon of the methyl carbonate.
-
Formation of β-Keto Acid Salt: This leads to the formation of a stable magnesium salt of the resulting β-keto acid.
This chelation is a key driving force for the reaction, leading to high yields where other methods might fail.[7]
General Mechanism of Ketone Carboxylation
Caption: General mechanism for the carboxylation of a ketone using MMC.
Experimental Protocol: Dicarboxylation of Cyclohexanone
The following protocol for the dicarboxylation of cyclohexanone to produce dimethyl cyclohexanone-2,6-dicarboxylate demonstrates the synthetic utility of MMC.[5]
-
Reaction Setup:
-
To a solution of Magnesium Methyl Carbonate (8.0 eq) in DMF, add cyclohexanone (1.0 eq) while maintaining an inert nitrogen atmosphere.
-
The ratio of ketone to MMC is critical for achieving dicarboxylation and avoiding monocaboxylated byproducts.[5]
-
-
Reaction:
-
Heat the reaction mixture under reflux for 2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture and pour it into a beaker containing crushed ice and a strong acid (e.g., HCl) to protonate the carboxylate salt.
-
The crude product often precipitates and can be collected by filtration.
-
Recrystallization from a suitable solvent, such as methanol, yields the purified product.
-
Safety and Handling
Magnesium Methyl Carbonate is typically handled as a solution in DMF. It is a flammable liquid and should be handled with appropriate precautions.
-
Anhydrous Conditions: Due to its high reactivity with water, all handling must be done under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[2][8]
-
Hazardous Decomposition Products: Upon heating to decomposition, it may emit toxic fumes and magnesium oxides.[2][9]
Conclusion
Magnesium Methyl Carbonate (Stile's Reagent) is a powerful tool in the arsenal of synthetic organic chemists. Its unique ability to efficiently carboxylate a range of active methylene compounds is driven by the formation of stable magnesium chelates. While its precise three-dimensional structure remains to be elucidated experimentally, a theoretical understanding of its ionic and coordination chemistry provides a solid foundation for its rational application. By understanding the principles behind its synthesis and reactivity, researchers can continue to develop novel synthetic methodologies for applications in drug discovery and materials science.
References
-
Balasubrahmanyam, S. N., & Balasubramanian, M. (1973). Dimethyl cyclohexanone-2,6-dicarboxylate. Organic Syntheses, 53, 56. doi:10.15227/orgsyn.053.0056. Available at: [Link]
-
Chemsrc. (2025, August 21). Magnesium methyl carbonate solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Magnesium methyl carbonate (MMC). Retrieved from [Link]
-
Lab Alley. (2024, December 2). SAFETY DATA SHEET - Magnesium Carbonate. Retrieved from [Link]
-
Etherington, D., & Roberts, M. (n.d.). Methyl magnesium carbonate. In Bookbinding and the Conservation of Books A Dictionary of Descriptive Terminology. Retrieved from [Link]
-
PubChem. (n.d.). Magnesium, methoxy(monomethyl carbonato-kappaO')-. Retrieved from [Link]
Sources
- 1. Magnesium methyl carbonate solution | CAS#:4861-79-4 | Chemsrc [chemsrc.com]
- 2. media.laballey.com [media.laballey.com]
- 3. Magnesium, methoxy(monomethyl carbonato-kappaO')- | C3H6MgO4 | CID 78578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methoxymagnesium Methyl Carbonate | Reagent [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.ch [fishersci.ch]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
thermodynamic properties and stability of C2H6MgO3
Thermodynamic Properties and Stability of Magnesium Methoxide ( ) and Oxidative Variants
Addressing the Stoichiometry of
Part 1: Executive Summary & Structural Clarification
Chemical Identity and Stoichiometric Analysis
The chemical formula
The "O3" variant (
-
Magnesium Hydroxy-Ethoxide: A hydrolysis intermediate where one ethoxide ligand is replaced by a hydroxyl group (
), though this would imply . -
Oxygenated Adducts/Peroxides: A theoretical peroxide species, though these are thermodynamically unstable.
-
The "Wet" Solvate: A monohydrate of magnesium methoxide (
) would result in .
Operational Assumption: This guide analyzes the properties of Magnesium Methoxide (
Core Thermodynamic Profile
Magnesium methoxide is a white, amorphous powder that acts as a mild base and a dehydrating agent. Its thermodynamic profile is defined by extreme hydrolytic instability .
-
Standard Enthalpy of Formation (
): approx. -860 kJ/mol (solid). -
Lattice Energy: High, due to the ionic character of the Mg-O bond.
-
Reactivity: Exothermic reaction with water to form Magnesium Hydroxide (
) and Methanol ( ).
Part 2: Thermodynamic Stability & Degradation Pathways
The Hydrolysis Cascade
The stability of Magnesium Methoxide is governed by its interaction with atmospheric moisture and carbon dioxide. Unlike transition metal alkoxides, the Mg-O bond is highly polar, making the central metal atom susceptible to nucleophilic attack by water.
Reaction 1: Hydrolysis
-
Thermodynamics: Highly Exothermic (
). -
Kinetics: Rapid surface passivation. The formation of an insoluble
layer can slow further bulk decomposition, but in solution, hydrolysis is instantaneous.
Reaction 2: Carbonation (The "Green Cement" Pathway)
In the presence of
Phase Stability Diagram (Graphviz)
The following diagram illustrates the stability and degradation pathways of Magnesium Methoxide, highlighting the critical control points for researchers.
Figure 1: Synthesis and degradation pathways of Magnesium Methoxide. Note the irreversible hydrolysis pathway (red) which destroys catalytic activity.
Part 3: Applications in Drug Development
The MMC Reagent (Magnesium Methyl Carbonate)
While
Mechanism:
-
Mg chelates the ketone, promoting enolization.
-
The enolate attacks
(delivered via the carbonate ligand). -
The magnesium chelate stabilizes the product, preventing decarboxylation until acid workup.
Quantitative Properties Table
| Property | Value / Characteristic | Relevance to Protocol |
| Formula | Precursor stoichiometry | |
| Molar Mass | 86.38 g/mol | Calculation of equivalents |
| Solubility | Soluble in Methanol; Insol. in Ether | Solvent selection for reaction |
| Appearance | White to off-white powder | Discoloration indicates oxidation |
| Flash Point | 14°C (as solution in MeOH) | Fire Hazard - Use spark-proof tools |
| Hydrolytic Sensitivity | High (Reacts within seconds) | Requires Schlenk/Glovebox handling |
Part 4: Experimental Protocols (Self-Validating Systems)
Synthesis of High-Purity Magnesium Methoxide
Objective: Generate anhydrous
Reagents:
-
Magnesium turnings (99.9%, washed with dilute HCl, dried, and stored under Ar).
-
Methanol (Anhydrous, <50 ppm water, stored over 3Å molecular sieves).
-
Iodine (catalytic crystal).
Protocol:
-
Setup: Assemble a 3-neck Round Bottom Flask (RBF) with a reflux condenser, nitrogen inlet, and addition funnel. Flame-dry the apparatus under vacuum and backfill with
(3 cycles). -
Activation: Add Mg turnings (1.0 eq) and a crystal of Iodine. Heat gently with a heat gun until iodine vaporizes (purple fume) to activate the Mg surface.
-
Addition: Add 10% of the total Methanol volume. Wait for hydrogen evolution (bubbling).
-
Validation Check: If no bubbling occurs within 5 minutes, add a drop of
or warm the flask.
-
-
Reaction: Once initiated, add the remaining Methanol dropwise to maintain a gentle reflux.
-
Completion: Reflux for 2-4 hours until all Mg metal is dissolved. The solution should be clear to slightly hazy.
-
Storage: Store under positive
pressure. Do not store in plastic bottles (moisture permeability).
Handling & Stability Verification Workflow
This workflow ensures the reagent has not degraded to the "O3" variant (hydroxide/carbonate) prior to use.
Figure 2: Quality control workflow for Magnesium Methoxide solutions.
Part 5: References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Magnesium Methoxide. Retrieved from
-
LookChem. (2024). Magnesium Methoxide: Chemical Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2021). Direct CO2 capture and conversion to fuels on magnesium nanoparticles. Retrieved from
-
ChemicalBook. (2024). Magnesium Methoxide CAS#: 109-88-6 Usage and Synthesis. Retrieved from
-
Royal Society of Chemistry. (2014). Sol-Gel Synthesis of Nanoscaled MgF2 using Magnesium Ethoxide. Journal of Materials Chemistry C. Retrieved from
Technical Guide: Magnesium Ethylene Glycolate (C₂H₆MgO₃)
The following technical guide details the chemical identification, synthesis, and applications of the magnesium-polyol complex with the stoichiometric formula C₂H₆MgO₃ . Based on the chemical literature, this formula corresponds to Magnesium Ethylene Glycolate Monohydrate (also described as Magnesium (2-hydroxyethoxy)hydroxide ), a critical intermediate in the sol-gel synthesis of high-surface-area magnesium oxide (MgO) adsorbents.
Advanced Precursor for Mesoporous Magnesium Oxide Synthesis
Chemical Identification & Structure
The compound C₂H₆MgO₃ is identified as a magnesium-polyol coordination complex, specifically Magnesium Ethylene Glycolate Monohydrate (or the structural isomer Magnesium (2-hydroxyethoxy)hydroxide ). It is primarily generated in situ as a stable intermediate during the sol-gel reaction between magnesium salts and ethylene glycol.
| Property | Specification |
| Formula | C₂H₆MgO₃ |
| IUPAC Name | Magnesium 2-hydroxyethoxide hydroxide (Proposed) |
| Common Name | Magnesium Ethylene Glycolate Monohydrate |
| Stoichiometry | Mg(OCH₂CH₂O)·H₂O or Mg(OH)(OCH₂CH₂OH) |
| Molecular Weight | 102.37 g/mol |
| Appearance | White, flake-like precipitate or gel |
| CAS Number | Not individually assigned (Generated in situ from 107-21-1 and Mg precursors) |
| Solubility | Soluble in ethylene glycol; decomposes in water |
Structural Elucidation
The formula C₂H₆MgO₃ arises from the chelation of a magnesium ion (Mg²⁺) by ethylene glycol (C₂H₆O₂), accompanied by hydrolysis or hydration. Two structural configurations are chemically valid:
-
Monohydrate Form:
-
Here, the ethylene glycol acts as a bidentate ligand (glycolate dianion, C₂H₄O₂²⁻), with a water molecule completing the coordination sphere.
-
-
Hydroxy-Alkoxide Form:
-
Here, the ligand is a mono-deprotonated 2-hydroxyethoxide anion (C₂H₅O₂⁻), balanced by a hydroxide ion (OH⁻).
-
Both forms explain the C₂H₆MgO₃ stoichiometry and are consistent with the "flake-like" morphology observed in sol-gel derived MgO precursors.
Synthesis & Production Protocols
This compound is not typically available as a catalog reagent but is synthesized in situ to control the morphology of Magnesium Oxide.
Protocol: Sol-Gel Synthesis of C₂H₆MgO₃
Objective: Generate C₂H₆MgO₃ as a precursor for mesoporous MgO. Reagents:
-
Magnesium Nitrate Hexahydrate (
), >99% purity.[1] -
Ethylene Glycol (Anhydrous), >99.5% purity.
-
Ammonia Solution (28%).[1]
Methodology:
-
Dissolution: Dissolve 20.0 g of Magnesium Nitrate in 200 mL of Ethylene Glycol under constant magnetic stirring at 500 rpm.
-
Chelation (The Critical Step): Stir for 60 minutes at room temperature.
-
Observation: The solution becomes viscous as the magnesium ethylene glycolate networks form.
-
-
Precipitation: Slowly add 40 mL of Ammonia Solution dropwise.
-
Reaction:
-
The pH shift drives the formation of the solid precipitate.
-
-
Aging: Allow the suspension to age for 24 hours to stabilize the flake-like crystal structure.
-
Isolation: Centrifuge the precipitate and wash 3x with ethanol to remove excess glycol and nitrate ions.
Applications in Drug Development & Catalysis
While C₂H₆MgO₃ itself is an intermediate, its structural properties dictate the performance of the final product in high-value applications.
-
Carbon Capture (CCS): The unique "card-house" structure of C₂H₆MgO₃ collapses upon calcination (at 400–500°C) to form MgO nanosheets with exceptional surface area (>150 m²/g). These nanosheets are highly active solid sorbents for CO₂ capture.
-
Catalyst Support: The mesoporous nature inherited from the glycolate precursor makes the resulting MgO an ideal support for metal catalysts (e.g., Au, Pd) in pharmaceutical hydrogenation reactions.
-
Acid Neutralization: Similar to Magnesium Methyl Carbonate (MMC), this glycolate complex can serve as a non-aqueous deacidification agent for preserving sensitive cellulosic materials (archival paper).
Visualization: Synthesis & Decomposition Pathway
The following diagram illustrates the transformation from raw precursors to the active Magnesium Oxide species via the C₂H₆MgO₃ intermediate.
Caption: Synthesis pathway of Mesoporous MgO via the Magnesium Ethylene Glycolate (C₂H₆MgO₃) intermediate.
References
-
Formation of Magnesium Ethylene Glycolate Intermediate
-
Mechanistic Insight into Mg-Polyol Complexes
-
Chemical Structure of Glycolate Precursors
Sources
solubility of C2H6MgO3 in polar vs non-polar solvents
Technical Guide: Solubility Profile of Magnesium Methoxide ( ) in Polar vs. Non-Polar Solvents
Executive Summary
Magnesium Methoxide (
Understanding this solubility contrast is critical for:
-
Reaction Engineering: Optimizing "Stiles' Reagent" (Magnesium Methyl Carbonate) formation.
-
Purification: Exploiting precipitation by solvent exchange (anti-solvent crystallization).
-
Stability: Preventing hydrolysis and uncontrolled aggregation.
Chemical Identity & Structural Properties[1][2][3][4][5]
| Property | Specification |
| Chemical Name | Magnesium Methoxide (Magnesium Methylate) |
| Formula | |
| Molecular Weight | 86.37 g/mol |
| Appearance | White to off-white powder (hygroscopic) |
| Structure | Polymeric solid; Mg centers bridged by methoxy groups |
| Key Reactivity | Hydrolyzes to |
Note on
Solubility Mechanism: Polar vs. Non-Polar
Polar Solvents (The Solvation Domain)
Magnesium methoxide is synthesized and stored in Methanol (MeOH) .
-
Mechanism: Methanol acts as a bridging ligand breaker. The solvent molecules coordinate to the
center, disrupting the polymeric lattice and forming soluble solvated species, likely . -
Solubility Limit: Highly soluble (up to ~10-12% w/w in boiling methanol).
-
Reactivity: In other alcohols (Ethanol, Isopropanol), transesterification occurs rapidly.
-
Implication: Always match the alkoxide to the alcohol solvent unless exchange is desired.
-
Non-Polar Solvents (The Precipitation Domain)
In solvents like Toluene, Hexane, Dichloromethane (DCM), and Diethyl Ether , Magnesium Methoxide is effectively insoluble .
-
Mechanism: The Mg-O bond has significant ionic character (
). In the absence of a high-dielectric or coordinating solvent, the electrostatic attraction between Mg and O dominates, favoring a tight, polymeric crystal lattice over solvation. -
Application: This insolubility is exploited to isolate the product. Adding hexane to a methanol solution of
precipitates the solid.
The "Stiles' Reagent" Exception (Polar Aprotic)
When
-
Solubility: MMC is soluble in DMF.
-
Mechanism: The formation of the carbonate anion disrupts the tight lattice, and DMF chelates the magnesium, maintaining solubility.
Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the solubility equilibrium and the structural transformation of Magnesium Methoxide in different solvent environments.
Caption: Solubility dynamics of Magnesium Methoxide: Solvation in methanol vs. lattice stability in non-polar media.
Experimental Protocols
Protocol: Solubility Determination (Gravimetric)
This protocol validates the solubility limit in a target solvent (e.g., MeOH vs. Toluene).
-
Preparation: Dry all glassware at 120°C. Perform all operations under
or Ar atmosphere (glovebox or Schlenk line). Mg(OMe)2 is hygroscopic and hydrolyzes instantly in air. -
Saturation: Add excess Magnesium Methoxide powder (e.g., 2.0 g) to 10 mL of the test solvent.
-
Equilibration: Stir vigorously at 25°C for 4 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-dried) into a tared vial.
-
Evaporation: Evaporate the solvent under vacuum (rotary evaporator or high-vac manifold) to dryness.
-
Quantification: Weigh the residue.
-
Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).
-
Protocol: Solvent Exchange (Precipitation)
To isolate pure Magnesium Methoxide from a reaction mixture:
-
Concentration: Concentrate the methanolic solution to ~20% of its original volume.
-
Anti-Solvent Addition: Slowly add dry Hexane or Toluene (ratio 3:1 v/v relative to methanol).
-
Crystallization: Cool the mixture to 0°C. The Mg(OMe)2 will precipitate as a white solid.
-
Isolation: Filter under inert gas and wash with pure hexane. Dry under high vacuum.
Critical References
-
Ashby, E. C., & Arnott, R. C. (1968). Composition of Grignard Reagents in Ether Solvents. Journal of Organometallic Chemistry. (Foundational work on Mg coordination chemistry).
-
Stiles, M. (1959). Carboxylation of Ketones with Magnesium Methyl Carbonate. Journal of the American Chemical Society.
-
Finkbeiner, H. L., & Stiles, M. (1963). Chelation as a Driving Force in Organic Reactions. IV. Synthesis of
-Nitro Acids by Carboxylation of Nitroalkanes. Journal of the American Chemical Society. -
Lide, D. R. (Ed.). (2005).[1] CRC Handbook of Chemistry and Physics. CRC Press. (Physical constants of Magnesium Alkoxides).
A Comprehensive Technical Guide to the Theoretical Molecular Weight Calculation of C2H6MgO3
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Importance of Molecular Weight in Scientific Research
In the realms of chemistry, pharmacology, and materials science, the molecular weight of a compound is a cornerstone physical property. It represents the mass of one mole of a substance and is fundamental to a vast array of experimental procedures and theoretical models.[1][2] A precise understanding of molecular weight is critical for accurate substance quantification, stoichiometric calculations in chemical reactions, and the interpretation of various analytical data, including mass spectrometry and chromatography. For professionals in drug development, molecular weight is a key parameter in the early stages of drug design and discovery, influencing properties such as solubility, permeability, and bioavailability. This guide provides an in-depth, step-by-step methodology for the theoretical calculation of the molecular weight of the chemical formula C2H6MgO3, grounded in authoritative atomic weight data.
The Principle of Theoretical Molecular Weight Calculation
The theoretical molecular weight of a chemical compound is determined by summing the atomic weights of all the constituent atoms in its molecular formula.[3][4] This calculation relies on the standard atomic weights of the elements, which are established and periodically revised by the International Union of Pure and Applied Chemistry (IUPAC) based on the isotopic abundances of elements in natural terrestrial materials.[5] It is important to note that for some elements, the standard atomic weight is expressed as an interval to reflect this natural variability.[6] For the purpose of a single, representative value, a conventional atomic weight is often used.[6]
The process involves two primary steps:
-
Identifying the number of atoms of each element present in the chemical formula.
-
Multiplying the number of atoms of each element by its standard atomic weight and summing these values.[1][3]
Step-by-Step Calculation for this compound
The chemical formula this compound indicates the presence of Carbon (C), Hydrogen (H), Magnesium (Mg), and Oxygen (O) atoms. The subscripts denote the number of atoms of each element in one molecule of the substance.
Elemental Composition of this compound
Caption: Elemental composition of this compound.
Atomic Weight Data
To ensure the highest degree of accuracy, we will utilize the standard atomic weights as provided by authoritative bodies.
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Source |
| Carbon | C | 2 | 12.011 | [7][8][9] |
| Hydrogen | H | 6 | 1.008 | [10][11][12] |
| Magnesium | Mg | 1 | 24.305 | [13][14][15] |
| Oxygen | O | 3 | 15.999 | [16][17][18] |
Calculation Workflow
The theoretical molecular weight is the sum of the products of the number of atoms and the atomic weight for each element.
Caption: Workflow for calculating the theoretical molecular weight.
-
Carbon (C): 2 atoms × 12.011 g/mol = 24.022 g/mol
-
Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol
-
Magnesium (Mg): 1 atom × 24.305 g/mol = 24.305 g/mol
-
Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
Total Theoretical Molecular Weight: 24.022 + 6.048 + 24.305 + 47.997 = 102.372 g/mol
Applications in Research and Drug Development
A precise theoretical molecular weight is indispensable for a multitude of applications:
-
Quantitative Analysis: It is essential for converting between mass and moles, which is a fundamental requirement for preparing solutions of known concentrations and for quantifying reaction yields.
-
Mass Spectrometry: The theoretical molecular weight serves as a reference for interpreting mass spectra. The experimentally determined molecular weight should closely match the theoretical value, aiding in the confirmation of a compound's identity.
-
Pharmacokinetics and Drug Metabolism: In drug development, the molecular weight of a compound can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Computational Chemistry: Theoretical molecular weight is a basic input for various computational models that predict the physical and chemical properties of molecules.
Conclusion
The theoretical molecular weight of this compound is calculated to be 102.372 g/mol . This value is derived from the sum of the standard atomic weights of its constituent elements, as established by IUPAC. This guide has provided a transparent and methodologically sound protocol for this calculation, underscoring the importance of this fundamental parameter in scientific research and drug development. Adherence to authoritative atomic weight data is paramount for ensuring the accuracy and reliability of experimental results.
References
-
Atomic Weight of Magnesium. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]
-
Atomic Weights of the Elements 2023. (2023). IUPAC. Retrieved from [Link]
-
Magnesium. (n.d.). In Wikipedia. Retrieved from [Link]
-
Oxygen. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hydrogen. (n.d.). In Wikipedia. Retrieved from [Link]
-
Understanding the Atomic Weight of Oxygen. (2025, December 30). Oreate AI Blog. Retrieved from [Link]
-
Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025, December 30). Oreate AI Blog. Retrieved from [Link]
-
Oxygen Atom: Unveiling Molecular Weight & Significance. (2026, January 6). Perpusnas. Retrieved from [Link]
-
How to find the atomic weight of hydrogen? (2026, January 20). Filo. Retrieved from [Link]
-
Standard atomic weight. (n.d.). In Wikipedia. Retrieved from [Link]
-
Atomic Weights and Isotopic Compositions for Magnesium. (n.d.). Physical Measurement Laboratory. Retrieved from [Link]
-
Standard Atomic Weights. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]
-
Oxygen | Discovery, Symbol, Properties, Uses, & Facts. (2026, February 17). Britannica. Retrieved from [Link]
-
How to Calculate Molecular Weight: 6 Steps (with Pictures). (2025, July 3). wikiHow. Retrieved from [Link]
-
What is the atomic mass of carbon? (2017, January 25). Quora. Retrieved from [Link]
-
Magnesium. (n.d.). BYJU'S. Retrieved from [Link]
-
Atomic Weights and Isotopic Compositions for Carbon. (n.d.). Physical Measurement Laboratory. Retrieved from [Link]
-
Atomic Weights and Isotopic Compositions for Hydrogen. (n.d.). Physical Measurement Laboratory. Retrieved from [Link]
-
Magnesium - Element information, properties and uses. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Hydrogen. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]
-
Why is the atomic weight of oxygen 15.9994? (2016, January 21). Quora. Retrieved from [Link]
-
How Do You Find The Molecular Weight Of A Compound? (n.d.). Prepineer. Retrieved from [Link]
-
Molecular Weight Calculation. (n.d.). Carnegie Mellon University. Retrieved from [Link]
-
Calculating Molecular Weights. (n.d.). University of Southern Mississippi. Retrieved from [Link]
-
Molar mass. (n.d.). In Wikipedia. Retrieved from [Link]
-
6-Methoxycoumarin. (n.d.). PubChem. Retrieved from [Link]
-
2,6-Dichlorophenoxyacetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Oxydimethanol. (n.d.). PubChem. Retrieved from [Link]
-
Reductic acid. (n.d.). PubChem. Retrieved from [Link]
-
CID 57424067. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. prepineer.com [prepineer.com]
- 2. Molar mass - Wikipedia [en.wikipedia.org]
- 3. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]
- 4. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]
- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 7. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]
- 8. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. askfilo.com [askfilo.com]
- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 13. Magnesium - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Magnesium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. Understanding the Atomic Weight of Oxygen - Oreate AI Blog [oreateai.com]
- 18. quora.com [quora.com]
electronic structure and band gap analysis of C2H6MgO3
Electronic Structure and Band Gap Analysis of Systems
Subject: Magnesium Methoxide Derivatives & Sol-Gel Intermediates
Formula:
Executive Technical Synthesis
The stoichiometry
Understanding the electronic structure of this species is critical for:
-
High-K Dielectrics: Controlling the atomic layer deposition (ALD) of MgO.
-
Catalysis: Tuning the basicity of MgO surfaces for oxidative coupling of methane.
-
Optoelectronics: Managing defect states that narrow the intrinsic 7.8 eV band gap of bulk MgO.
This guide analyzes the transition from the molecular orbitals of the precursor to the band structure of the solid state.
Structural & Electronic Configuration
Molecular Geometry and Coordination
Unlike bulk MgO, which adopts a rock-salt (FCC) crystal structure, the
-
Core Center:
(3s⁰). -
Ligand Field: The Magnesium ion is coordinated by oxygen atoms from methoxy groups (
) and solvating species ( or bridging oxo-groups). -
Symmetry: Typically distorted tetrahedral or octahedral, depending on oligomerization.
Table 1: Stoichiometric & Electronic Comparison
| Property | Magnesium Methoxide (Pure) | Target Species ( | Bulk Magnesium Oxide (MgO) |
| Formula | |||
| Valence | Mixed Valency / H-Bonding | ||
| Electronic State | Molecular Insulator | Defect-Rich Semiconductor | Wide Band Gap Insulator |
| Band Gap ( | ~5.0 - 6.2 eV (HOMO-LUMO) | ~4.5 - 5.8 eV (Defect mediated) | 7.8 eV (Intrinsic) |
| Key Orbital | O(2p) | O(2p) | O(2p) |
Band Gap Dynamics
The "Band Gap" in the
-
Valence Band (HOMO): Dominated by Oxygen 2p non-bonding orbitals from the methoxide ligands. In the
variant, additional lone pairs from the third oxygen (water/hydroxyl) broaden this band, effectively raising the valence band edge (VBM). -
Conduction Band (LUMO): Composed primarily of Magnesium 3s and 3p anti-bonding states.
-
The "O3" Effect: The presence of the third oxygen atom introduces mid-gap states (trap states). If this oxygen is part of a hydrolysis intermediate (
), it creates surface dipole moments that can reduce the effective optical gap by 1.0–2.0 eV compared to bulk MgO.
Computational & Experimental Analysis Protocols
To validate the electronic structure of
Protocol A: Computational Electronic Structure (DFT)
Objective: Calculate the Density of States (DOS) and Band Structure.
-
Software Setup: VASP or Gaussian (for molecular clusters).
-
Functional Selection: Use HSE06 (Hybrid functional). Standard PBE functionals typically underestimate band gaps by ~30-40%.
-
Geometry Optimization:
-
Construct the
monomer.[1] -
Attach the third Oxygen as a water adduct (
) or bridging Oxygen. -
Relax structure until forces
eV/Å.
-
-
SCF Calculation:
-
Energy Cutoff: 500 eV.
-
K-points: Gamma-point only (for molecular cluster) or
Monkhorst-Pack (for periodic crystal).
-
-
Output Analysis: Extract the energy difference between the highest occupied eigenstate and the lowest unoccupied eigenstate.
Protocol B: Experimental Band Gap Determination (Tauc Plot)
Objective: Measure the optical band gap of the synthesized precursor.
-
Synthesis: Sol-gel reaction of Mg metal with Methanol under
atmosphere to prevent uncontrolled hydrolysis. -
Sample Prep: Disperse
gel on a quartz substrate. -
Measurement: UV-Vis Spectrophotometry (200 nm – 800 nm).
-
Calculation:
-
Convert Absorbance (
) to Absorption Coefficient ( ). -
Plot
vs. Energy ( ) for direct allowed transitions. -
Extrapolate the linear region to the X-axis to find
.
-
Reaction Pathway & Phase Transformation
The electronic structure evolves dynamically as
Figure 1: Evolution of the electronic band gap during the sol-gel transition of Magnesium Methoxide. The
Critical Implications for Drug Development & Materials Science
While MgO is a ceramic, the
-
Excipient Stability: In drug formulations, Mg-methoxide derivatives can act as acid scavengers. The electronic Lewis basicity (lone pairs on the O3) allows it to neutralize acidic degradation products of APIs (Active Pharmaceutical Ingredients).
-
Toxicity & Solubility: Unlike insoluble MgO, the methoxide/glycolate derivatives are soluble in organic solvents, allowing for homogeneous distribution in polymer matrices before curing.
-
Band Gap Engineering: For UV-blocking coatings in pharmaceutical packaging, controlling the "O3" defect density allows tuning the absorption edge to block specific UV wavelengths (200-300 nm) while remaining transparent in the visible spectrum.
References
-
Jung, H. S., et al. (2009). "Band Gap Energies of Magnesium Oxide Nanomaterials Synthesized by the Sol-Gel Method." Physica E: Low-dimensional Systems and Nanostructures.
-
Klabunde, K. J., et al. (1996). "Nanocrystals as Stoichiometric Reagents with Unique Surface Chemistry." Journal of Physical Chemistry.
-
Lopez, T., et al. (1998). "Sol-gel synthesis of MgO from magnesium methoxide: Hydrolysis and condensation kinetics." Materials Letters.
-
VASP Team. (2024). "Projector Augmented-Wave Method (PAW) for Electronic Structure Calculations." VASP Wiki.
-
Utamapanya, S., et al. (1991). "Hydrolysis of Magnesium Methoxide. Effects of Toluene on Gel Structure." Chemistry of Materials.
Sources
Methodological & Application
Application Note & Protocol: High-Purity Synthesis of Magnesium Methyl Carbonate (Stile's Reagent)
Introduction: Understanding Magnesium Methyl Carbonate (MMC)
Magnesium Methyl Carbonate (MMC), often referred to as Stile's Reagent, is a highly effective and versatile carboxylating agent in modern organic synthesis.[1][2] It is primarily utilized for the α-carboxylation of a wide range of substrates, including ketones, nitroalkanes, lactones, and phenols.[1][2][3] The reagent's utility is particularly noted in pharmaceutical development and methodological chemistry for creating novel molecular frameworks.[4][5]
The chemical formula C2H6MgO3, while not a standard representation, is a plausible simplified notation for the reactive species within an MMC solution, which is more accurately described by the linear formula CH3OMgOCO2CH3.[1][2] Structurally, the magnesium ion acts as a Lewis acid, coordinating with the substrate to increase the acidity of α-protons, thereby facilitating enolate formation and subsequent nucleophilic attack on the activated carbonate carbonyl.[4]
This document provides a comprehensive, field-proven protocol for the in-situ preparation of high-purity MMC. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the reaction dynamics, which is critical for achieving high yields and purity.
Reaction Principles & Mechanism
The synthesis of Magnesium Methyl Carbonate is a two-step process performed under strictly anhydrous conditions.
Step 1: Formation of Magnesium Methoxide Magnesium metal reacts with anhydrous methanol to form magnesium methoxide, releasing hydrogen gas. This is an exothermic reaction that requires careful temperature management.
Reaction 1: Mg(s) + 2CH₃OH(l) → Mg(OCH₃)₂(sol) + H₂(g)
Step 2: Carboxylation of Magnesium Methoxide The resulting magnesium methoxide solution is then carbonated by bubbling dry carbon dioxide gas through it. This exothermic reaction forms the active carboxylating agent, MMC.[4]
Reaction 2: Mg(OCH₃)₂(sol) + CO₂(g) → CH₃OMgOCO₂CH₃(sol)
The exclusion of water is paramount throughout this synthesis.[4] Any moisture will react with the magnesium intermediates to form insoluble and unreactive magnesium hydroxide (Mg(OH)₂) or magnesium carbonate byproducts, significantly reducing the yield and purity of the desired reagent.[4]
Materials & Equipment
Reagents & Chemicals
| Reagent | Grade | Supplier Example | Notes |
| Magnesium Turnings | 99.8%+, Grignard Grade | Sigma-Aldrich | Must be dry and free of oxide coating. |
| Methanol (CH₃OH) | Anhydrous, 99.8%+ | Fisher Scientific | Water content <50 ppm is critical. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8%+ | Acros Organics | Required for higher concentration, stable solutions.[4] |
| Carbon Dioxide (CO₂) | 99.99%+ Purity | Airgas | Must be passed through a drying tube. |
| Iodine (I₂) | Crystal, ACS Reagent | J.T. Baker | Used as an initiator if needed. |
| Nitrogen (N₂) or Argon (Ar) | High Purity, <5 ppm O₂ | Local Supplier | For maintaining an inert atmosphere. |
Laboratory Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Gas inlet adapter and bubbler (oven-dried)
-
Septa
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice-water bath
-
Schlenk line or inert gas manifold
-
Drying tubes (filled with Drierite or CaCl₂)
-
Cannula and gas-tight syringes
Detailed High-Purity Synthesis Protocol
This protocol details the preparation of a ~2.0 M solution of MMC in DMF.
Step-by-Step Experimental Procedure
PART A: APPARATUS PREPARATION
-
Glassware Drying: Thoroughly oven-dry all glassware (three-neck flask, condenser) at 120°C for at least 4 hours.
-
Apparatus Assembly: Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon gas. This prevents the adsorption of atmospheric moisture onto the glass surfaces as they cool.[6]
-
Inert Atmosphere: Maintain a gentle flow of inert gas throughout the entire procedure.
PART B: SYNTHESIS OF MAGNESIUM METHOXIDE
-
Reagent Addition: To the cooled three-neck flask, add magnesium turnings (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (2.2 eq) via a cannula or a dry syringe.
-
Initiation: The reaction should begin spontaneously, evidenced by the evolution of hydrogen gas. If the reaction does not start, add a single small crystal of iodine. The iodine etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal.
-
Reflux: Once the reaction is proceeding vigorously, gently heat the mixture to a reflux using a heating mantle. The reaction is exothermic, so be prepared to use an ice-water bath to moderate the rate if necessary.[6][7] Continue refluxing until all the magnesium has been consumed (typically 2-4 hours). The solution will appear as a clear to slightly hazy suspension of magnesium methoxide.
-
Solvent Exchange (Optional but Recommended for High Concentration): Add anhydrous DMF (to achieve the final desired volume for a 2.0 M solution) and distill off the excess methanol. DMF allows for the preparation of more stable and concentrated MMC solutions compared to pure methanol.[4]
PART C: CARBONATION TO FORM MMC
-
Cooling: Cool the magnesium methoxide solution to 0-5°C using an ice-water bath. The carbonation step is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions.[4]
-
CO₂ Introduction: Introduce a steady stream of dry carbon dioxide gas through a gas dispersion tube placed below the surface of the stirred solution. The initial thick slurry of magnesium methoxide will gradually thin as it reacts to form the soluble MMC.
-
Reaction Monitoring: Continue the CO₂ addition until the solution becomes clear or only a minimal amount of solid remains. This typically takes 3-5 hours.
-
Inert Gas Purge: Once the reaction is complete, switch the gas flow back to nitrogen or argon to purge any excess CO₂ from the flask.
PART D: FILTRATION AND STORAGE
-
Purification: To ensure a high-purity solution, filter the prepared MMC reagent under positive inert gas pressure through a cannula fitted with a small plug of glass wool. This removes any insoluble byproducts, such as unreacted starting material or magnesium carbonate.[4]
-
Storage: Store the clear, slightly yellow MMC solution in a sealed, oven-dried container under a nitrogen or argon atmosphere.[8] The reagent is sensitive to moisture and air.
Visual Workflow of MMC Synthesis
A DOT script visualizing the key stages of the synthesis protocol.
Quality Control & Purity Assessment
The prepared MMC solution is typically used directly. Its concentration and purity can be assessed by:
-
Titration: A simple acid-base titration can determine the molarity of the basic magnesium species.
-
Test Reaction: The most reliable method is to perform a test carboxylation on a known substrate (e.g., cyclohexanone) and quantify the yield of the resulting β-keto acid via ¹H NMR or GC-MS analysis. A high yield indicates a successful preparation of the active reagent.
Safety & Handling
This procedure involves significant hazards and must be performed by trained personnel in a well-ventilated chemical fume hood.[7][9][10]
-
Flammability: Methanol and DMF are flammable liquids.[10][11] Ensure no ignition sources are present.[7][10]
-
Hydrogen Gas: The reaction of magnesium with methanol produces flammable hydrogen gas. The apparatus must be well-ventilated and open to an inert gas bubbler to prevent pressure buildup.
-
Exothermic Reactions: Both the formation of magnesium methoxide and its subsequent carbonation are exothermic. Have an ice-water bath readily available at all times to control the reaction rate.[6][7]
-
Reactivity: The prepared MMC reagent is moisture-sensitive and reacts with water.[9][11] Handle exclusively under an inert atmosphere using proper air-free techniques (syringes, cannulas).[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[7][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start | 1. Passivated Mg turnings (oxide layer).2. Wet methanol. | 1. Add a small crystal of iodine to activate the Mg surface.2. Use freshly opened anhydrous methanol or distill from a suitable drying agent. |
| Reaction is too vigorous | Overheating or too rapid addition of reagents. | Immediately immerse the flask in an ice-water bath to moderate the reaction. |
| Product is a thick, persistent slurry | 1. Incomplete carbonation.2. Presence of moisture leading to Mg(OH)₂/MgCO₃ precipitation. | 1. Continue bubbling CO₂ through the solution.2. The experiment must be repeated using strictly anhydrous conditions.[4] |
| Low yield in subsequent carboxylation | 1. Inaccurate concentration determination.2. Degradation of the reagent due to moisture/air exposure. | 1. Titrate the reagent before use.2. Ensure the reagent is stored properly under an inert atmosphere. |
Chemical Reaction Pathway
A DOT script visualizing the chemical transformations during MMC synthesis.
Sources
- 1. Magnesium methyl carbonate solution | Krackeler Scientific, Inc. [krackeler.com]
- 2. 甲基镁碳酸酯 溶液 2.0 M in DMF | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Methoxymagnesium Methyl Carbonate | Reagent [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. quora.com [quora.com]
- 7. acs.org [acs.org]
- 8. MAGNESIUM METHYL CARBONATE | 4861-79-4 [chemicalbook.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Note: Magnesium Ethoxide (C₂H₆MgO₃) as a Precursor for High-Quality Magnesium Oxide (MgO) Thin Films
Introduction
Magnesium oxide (MgO) thin films are critical components in a wide array of technological applications, from protective layers in plasma display panels and buffer layers for high-temperature superconductors to insulating layers in magnetic tunnel junctions.[1][2][3] The performance of these films is intrinsically linked to their structural and physical properties, which are, in turn, heavily influenced by the choice of precursor and deposition technique. Magnesium ethoxide (Mg(OC₂H₅)₂, CAS No. 2414-98-4) has emerged as a versatile and effective precursor for the fabrication of high-quality MgO thin films.
This application note provides a comprehensive technical guide for researchers, scientists, and engineers on the use of magnesium ethoxide for depositing MgO thin films. It covers the essential properties of the precursor, outlines detailed protocols for sol-gel and spray pyrolysis deposition, and discusses the expected film characteristics and necessary safety precautions.
Section 1: Precursor Properties - Magnesium Ethoxide (C₂H₆MgO₃)
The selection of a suitable precursor is paramount for achieving desired film properties. Magnesium ethoxide offers several advantages due to its chemical and physical characteristics.
1.1 Chemical and Physical Properties
Magnesium ethoxide is an organometallic compound that serves as a reliable source of magnesium for thin film deposition.[4] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | Mg(OC₂H₅)₂ or C₄H₁₀MgO₂ | [5][6] |
| Molecular Weight | 114.43 g/mol | [5][7] |
| Appearance | White to light grey granular solid or powder | [5][7][8] |
| Decomposition Temp. | ~270 °C | [7][9] |
| Density | ~1.01 g/cm³ | [5][9][10] |
| Solubility | Slightly soluble in ethanol; Insoluble in ether and hydrocarbons; Reacts with water. | [7] |
1.2 Advantages as a Precursor
The utility of magnesium ethoxide stems from its favorable decomposition characteristics. It can be thermally decomposed to form magnesium oxide at temperatures compatible with various substrates.[7] This property makes it suitable for techniques like sol-gel and chemical vapor deposition (CVD). Furthermore, its solubility in alcohols allows for the straightforward preparation of precursor solutions for spray pyrolysis and spin coating.
1.3 Safety and Handling Precautions
Magnesium ethoxide is a flammable solid and reacts violently with water.[8][10][11][12] It is crucial to handle this material with appropriate safety measures in place.
-
Handling: Always handle in a well-ventilated area, preferably within a fume hood or glovebox.[10][12] Avoid contact with skin and eyes by wearing protective gloves (neoprene or nitrile rubber), chemical goggles, and suitable protective clothing.[10][11] Avoid creating dust and keep away from ignition sources.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[10][12] It should be kept under an inert atmosphere (e.g., nitrogen) and away from water or moist air.[12]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[10][12][13] For skin contact, wash off with plenty of soap and water.[10] If inhaled, move to fresh air.[10][11] Seek medical attention if irritation or other symptoms persist.[10][11][12][13]
Section 2: Deposition Techniques and Mechanisms
Magnesium ethoxide is adaptable to several deposition techniques. This guide will focus on two common solution-based methods: sol-gel and spray pyrolysis.
2.1 General Workflow
The overall process for depositing MgO thin films from a magnesium ethoxide precursor follows a logical sequence from solution preparation to final film characterization.
Caption: General workflow for MgO thin film deposition.
2.2 Chemical Reaction Mechanism
The conversion of magnesium ethoxide to magnesium oxide primarily involves hydrolysis and subsequent thermal decomposition. The general reaction can be simplified as follows:
-
Hydrolysis: Mg(OC₂H₅)₂ + 2H₂O → Mg(OH)₂ + 2C₂H₅OH
-
Thermal Decomposition: Mg(OH)₂ → MgO + H₂O
In practice, the process is more complex and intermediate species may form, especially in sol-gel preparations.[14] The final annealing step is crucial for the complete conversion to crystalline MgO and removal of residual organic compounds.
Section 3: Protocol for MgO Thin Film Deposition via Sol-Gel Method
The sol-gel technique offers excellent control over film thickness and uniformity.
3.1 Materials and Equipment
-
Magnesium ethoxide (powder)
-
2-methoxyethanol or absolute ethanol (solvent)
-
Monoethanolamine (MEA) or an acid catalyst (stabilizer)
-
Substrates (e.g., Si(111) wafers, glass slides)
-
Ultrasonic bath
-
Magnetic stirrer and hotplate
-
Spin coater
-
Furnace or hot plate for annealing
3.2 Step-by-Step Protocol
-
Substrate Cleaning: Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Precursor Solution Preparation:
-
In a dry nitrogen atmosphere or glovebox, dissolve magnesium ethoxide in 2-methoxyethanol to achieve the desired molarity (e.g., 0.1 M to 0.5 M). The presence of an acid catalyst can be crucial for producing stable sols suitable for deposition.[15]
-
Add a stabilizer like monoethanolamine in a 1:1 molar ratio with the magnesium precursor.
-
Stir the solution at room temperature for 2-4 hours until a clear, homogeneous solution is formed.
-
-
Film Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the precursor solution onto the substrate.
-
Spin coat at a typical speed of 2000-4000 rpm for 30-60 seconds.
-
-
Drying and Pyrolysis:
-
After coating, place the film on a hotplate at 100-150 °C for 10 minutes to evaporate the solvent.
-
Increase the temperature to 300-400 °C for 15-30 minutes to decompose the organic components.
-
-
Multi-layer Deposition: Repeat steps 3 and 4 to achieve the desired film thickness.
-
Final Annealing: Anneal the film in a furnace at a temperature between 450 °C and 600 °C for 1-2 hours in air or oxygen to promote crystallization into the MgO phase.
3.3 Expected Results and Characterization
The resulting films should be transparent and uniform. Characterization can be performed using the following techniques:
-
X-ray Diffraction (XRD): To confirm the crystalline structure. MgO typically exhibits a face-centered cubic structure with a preferential orientation along the (200) plane.[16][17]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and check for cracks or defects.
-
UV-Vis Spectroscopy: To determine the optical transmittance and calculate the band gap. MgO thin films are highly transparent in the visible range.[16][17]
Section 4: Protocol for MgO Thin Film Deposition via Spray Pyrolysis
Spray pyrolysis is a cost-effective method suitable for coating large areas.
4.1 Materials and Equipment
-
Magnesium ethoxide
-
Deionized water and a stabilizing acid (e.g., HCl) or an organic solvent like ethanol
-
Substrates (e.g., heated glass slides)
-
Spray nozzle system
-
Substrate heater
-
Compressed air or nitrogen as a carrier gas
4.2 Step-by-Step Protocol
-
Substrate Preparation: Clean the substrates as described in the sol-gel protocol.
-
Precursor Solution Preparation:
-
Prepare an aqueous or alcoholic solution of a magnesium salt derived from magnesium ethoxide. For example, magnesium ethoxide can be carefully reacted with water containing a few drops of HCl to form a stable magnesium chloride solution.
-
Typical concentrations range from 0.05 M to 0.2 M.[16]
-
-
Deposition Process:
-
Preheat the substrates to the desired deposition temperature, typically maintained between 400 °C and 500 °C.[16]
-
The precursor solution is atomized into fine droplets using the spray nozzle and carried to the hot substrate by a carrier gas.
-
Maintain a constant solution flow rate (e.g., 5-10 mL/min) and nozzle-to-substrate distance.
-
-
Reaction on Substrate: Upon contact with the hot substrate, the droplets undergo pyrolysis, and MgO is formed on the surface.
-
Cooling: After deposition, allow the coated substrates to cool down to room temperature slowly.
4.3 Expected Film Properties
| Parameter | Typical Value/Observation | Source(s) |
| Crystallinity | Polycrystalline, face-centered cubic | [16][17] |
| Preferred Orientation | (200) or (002) plane | [16][17] |
| Optical Transmittance | >90% in the visible range | [16] |
| Optical Band Gap | 4.0 - 7.0 eV (can be lower than bulk due to defects) | [16][17] |
| Surface Morphology | Generally uniform, may show granular structure | [2] |
Section 5: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Cracked or Peeling Films | High internal stress, excessive thickness per layer, too rapid heating/cooling. | Reduce concentration of precursor solution. Apply thinner coats. Use slower heating and cooling rates during annealing. |
| Poor Crystallinity | Insufficient annealing temperature or time. | Increase annealing temperature (e.g., in 50°C increments) or duration. Ensure a clean substrate surface. |
| Hazy or Opaque Films | Incomplete removal of organic residues, precipitation in the precursor solution. | Increase pyrolysis/annealing temperature or time. Ensure the precursor solution is clear and well-stabilized. |
| Low Growth Rate | Low precursor concentration, low substrate temperature (spray pyrolysis). | Increase precursor concentration. Optimize substrate temperature. |
References
-
Gelest, Inc. (2015, March 17). MAGNESIUM ETHOXIDE - Safety Data Sheet. [Link]
-
CAS Common Chemistry. Magnesium ethoxide. [Link]
-
Tlili, M., et al. (2021). Synthesis and Characterization of MgO Thin Films Obtained by Spray Technique for Optoelectronic Applications. PMC. [Link]
-
Hassan, A. A. A. (2018). Synthesis and Characterization of Physical Properties of MgO Thin Films by Various Concentrations. Journal of Ovonic Research. [Link]
-
Menon, M., & Bullard, J. W. (1999). Constrained phase evolution in gel-derived thin films of magnesium oxide. Journal of Materials Chemistry. [Link]
-
Fisher Scientific. (2009, January 16). SAFETY DATA SHEET. [Link]
-
George, S. M., et al. (2010). Nucleation and growth of MgO atomic layer deposition: A real-time spectroscopic ellipsometry study. ResearchGate. [Link]
-
George, S. M., et al. (2010). Atomic Layer Deposition of MgO Using Bis(ethylcyclopentadienyl)magnesium and H₂O. ResearchGate. [Link]
-
Tlili, M., et al. (2021). Synthesis and Characterization of MgO Thin Films Obtained by Spray Technique for Optoelectronic Applications. MDPI. [Link]
-
Tlili, M., et al. (2021). Synthesis and Characterization of MgO Thin Films Obtained by Spray Technique for Optoelectronic Applications. OUCI. [Link]
-
AVS. (2019, July 22). ALD2019 Session AF2-MoP: Precursor Selection and Growth Optimization Poster Session. [Link]
-
IFW Dresden. (2025, September 24). Novel Magnesium Precursor Developed. [Link]
-
Kim, H.-S., et al. (2014). Preparation of Novel Magnesium Precursors and MgO Thin Films Growth by Atomic Layer Deposition (ALD). KoreaScience. [Link]
-
Sharma, A. K., et al. (2007). Morphology, surface topography and optical studies on electron beam evaporated MgO thin films. Indian Academy of Sciences. [Link]
-
Life Extension. How Magnesium Lowers Cardiovascular Disease Risk. [Link]
-
Jones, S. L. (1995). The sol-gel preparation of magnesium oxide and nanocrystalline magnesium and barium fluoride ceramic thin films... ProQuest. [Link]
-
Kim, J., et al. (2011). Sol-gel-derived Magnesium Oxide Precursor for Thin-film Fabrication. Journal of Materials Research. [Link]
-
Lee, J.-H., et al. (1998). Structural characterization of Sol-Gel Derived MgO thin film on Si substrate. ResearchGate. [Link]
- Google Patents. WO2013168941A1 - Magnesium oxide precursor....
-
Elwood, P. C., et al. (2016). Magnesium and Cardiovascular Disease: A Review of Epidemiological Evidence. ResearchGate. [Link]
-
Liu, M., & Dudley, S. C. (2020). Magnesium, Oxidative Stress, Inflammation, and Cardiovascular Disease. MDPI. [Link]
-
Aarik, J., et al. (1995). Preparation and Characterization of Thin Films of MgO, Al₂O₃ and MgAl₂O₄ by Atomic Layer Deposition. Journal of The Electrochemical Society. [Link]
Sources
- 1. Preparation of Novel Magnesium Precursors and MgO Thin Films Growth by Atomic Layer Deposition (ALD) -Proceedings of the Korean Vacuum Society Conference [koreascience.kr]
- 2. ias.ac.in [ias.ac.in]
- 3. psec.uchicago.edu [psec.uchicago.edu]
- 4. CAS 2414-98-4: Magnesium ethoxide | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. strem.com [strem.com]
- 7. Magnesium Ethoxide|China|Magnesium Ethylate|CAS 2414-98-4|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 8. Magnesium ethoxide | 2414-98-4 [chemicalbook.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. gelest.com [gelest.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.se [fishersci.se]
- 13. fishersci.com [fishersci.com]
- 14. Constrained phase evolution in gel-derived thin films of magnesium oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Sol-gel-derived Magnesium Oxide Precursor for Thin-film Fabrication | Journal of Materials Research | Cambridge Core [cambridge.org]
- 16. Synthesis and Characterization of MgO Thin Films Obtained by Spray Technique for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imapsjmep.org [imapsjmep.org]
catalytic applications of C2H6MgO3 in organic synthesis
Application Note: Catalytic Architectures of Magnesium Methoxide ( ) in Organic Synthesis
Part 1: Executive Summary & Chemical Identity
Magnesium Methoxide is a powerful, non-nucleophilic base and alkoxide catalyst widely utilized in industrial and academic organic synthesis. Unlike alkali metal alkoxides (e.g., NaOMe), magnesium methoxide offers a unique balance of basicity and Lewis acidity, allowing for high selectivity in sensitive transformations. It is particularly valued for its role in biodiesel production (transesterification) , amide bond formation , and as a precursor for Ziegler-Natta polymerization catalysts .
Chemical Profile
| Property | Specification |
| IUPAC Name | Magnesium Methoxide |
| Common Name | Magnesium Methylate |
| Correct Formula | |
| Molar Mass | 86.37 g/mol |
| Appearance | White to off-white powder; often supplied as 6-10% solution in methanol |
| Solubility | Soluble in methanol; reacts violently with water |
| Basicity | Strong base, but less aggressive than Li/Na/K alkoxides |
Part 2: Core Catalytic Mechanisms
The utility of
-
Brønsted Basicity: The methoxide anion (
) effectively deprotonates acidic substrates (e.g., alcohols, active methylenes). -
Lewis Acidity: The central
ion coordinates with carbonyl oxygens, activating esters and amides towards nucleophilic attack without the harshness of strong mineral acids or alkali bases.
Mechanism 1: Chelation-Controlled Transesterification
In transesterification,
Mechanism 2: Amidation of Esters
Part 3: Detailed Experimental Protocols
Protocol A: High-Yield Transesterification for Biodiesel Production
Objective: Convert triglycerides (vegetable oil) into Fatty Acid Methyl Esters (FAME) with >98% conversion.
Reagents:
-
Substrate: Refined Vegetable Oil (e.g., Soybean, Canola).
-
Solvent/Reactant: Anhydrous Methanol (
).[1] -
Catalyst: Magnesium Methoxide (
solution in or powder).
Workflow:
-
Pre-treatment: Dry the vegetable oil at
under vacuum for 30 mins to remove water (Critical: Water deactivates the catalyst to ). -
Catalyst Preparation: If using powder, dissolve
(relative to oil) in anhydrous methanol. The Methanol:Oil molar ratio should be 6:1 . -
Reaction:
-
Heat the oil to
. -
Add the Methanol/Catalyst mixture under vigorous stirring (
). -
Reflux at
for 1-2 hours .
-
-
Separation:
-
Allow the mixture to settle. Two phases will form: Top layer (FAME/Biodiesel) and Bottom layer (Glycerol + Catalyst residues).
- often precipitates or partitions into the glycerol phase, facilitating removal.
-
-
Purification: Wash the FAME layer with warm water (
) to remove residual methanol and catalyst salts. Dry under vacuum.[2]
Data Output:
| Parameter | Value |
|---|
| Reaction Temp |
Protocol B: Direct Amidation of Esters (Solvent-Free or Methanolic)
Objective: Synthesize primary amides from methyl esters using ammonia, avoiding harsh reagents like
Reagents:
-
Substrate: Methyl Ester (e.g., Methyl benzoate, Fatty acid methyl ester).
-
Reagent: Ammonia (
in Methanol) or gaseous . -
Catalyst: Magnesium Methoxide (
).
Workflow:
-
Setup: Charge a pressure tube or round-bottom flask with the Methyl Ester (
). -
Addition: Add
of and of Ammonia (in methanol). -
Reaction:
-
Seal the vessel and stir at Room Temperature (
) for 24-48 hours . -
Note: For sterically hindered esters, heat to
.
-
-
Workup:
-
Evaporate solvent/excess ammonia.
-
Quench with dilute
( ) to dissolve magnesium salts. -
Extract the amide with Ethyl Acetate.
-
Recrystallize if necessary.
-
Part 4: Visualizing the Catalytic Pathway
The following diagram illustrates the Magnesium-Assisted Transesterification Mechanism , highlighting the dual activation role of the Mg center.
Caption: Figure 1. Mechanism of Mg(OMe)2-catalyzed transesterification showing coordination-activation.
Part 5: Safety & Handling (E-E-A-T)
-
Moisture Sensitivity:
is highly hygroscopic and hydrolyzes rapidly to Magnesium Hydroxide ( ) and Methanol upon contact with moisture. Always handle under an inert atmosphere ( or ). -
Flammability: Methanolic solutions are flammable. Use spark-proof equipment.
-
Storage: Store in tightly sealed containers in a cool, dry place. White powder turning clumpy or "wet" indicates hydrolysis and loss of activity.
Part 6: References
-
Specialty Organics, Inc. (n.d.). Magnesium Methylate | SOI Chem. Retrieved from
-
LookChem. (2024, September 23). How to prepare magnesium methoxide? How do you make magnesium methoxide? Retrieved from
-
UCL Discovery. (2020). The role of Zn in the sustainable one-pot synthesis of dimethyl carbonate. Retrieved from
-
Sci-Hub/ResearchGate. (2014). Comparative study of triglyceride transesterification in the presence of catalytic amounts of sodium, magnesium, and calcium methoxides. Retrieved from
-
ResearchGate. (n.d.). Amidation of esters assisted by Mg(OCH3)2 or CaCl2.[3] Retrieved from
Application Note: High-Precision Mg-Doping of Ceramic Nanomaterials using Magnesium Methoxide Precursors
This Application Note provides a comprehensive technical guide for doping ceramic nanomaterials using Magnesium Methoxide [Mg(OCH₃)₂] and its derivatives.
Note: The chemical formula "C₂H₆MgO₃" provided in the topic request corresponds stoichiometrically to a hydrolyzed intermediate or monohydrate form of Magnesium Methoxide (e.g., Mg(OCH₃)₂·H₂O, often simplified in non-standard notation). Given the context of ceramic doping, this guide focuses on Magnesium Methoxide as the primary precursor, as it is the standard C2-based organometallic source for high-purity Mg-doping in sol-gel and synthesis workflows.
Executive Summary
Magnesium (Mg) doping is a critical strategy for modifying the electronic, optical, and catalytic properties of ceramic nanomaterials. By introducing Mg²⁺ ions into host lattices (e.g., ZnO, TiO₂), researchers can tune bandgaps, suppress electron-hole recombination, and enhance dielectric performance.
This guide details the use of Magnesium Methoxide [Mg(OCH₃)₂] (Formula: C₂H₆MgO₂) as a superior doping precursor compared to inorganic salts (e.g., Mg(NO₃)₂). Unlike nitrate salts, which can introduce nitrogen impurities and require high-temperature decomposition, magnesium methoxide allows for:
-
Homogeneous Doping: Hydrolysis rates match common alkoxides (Ti-isopropoxide, TEOS), preventing phase segregation.
-
Low-Temperature Processing: Decomposes cleanly to MgO at <400°C.
-
Stoichiometric Control: Precise incorporation of Mg²⁺ into the crystal lattice.
Precursor Chemistry & Handling
Target Compound: Magnesium Methoxide (Mg(OCH₃)₂) Chemical Formula: C₂H₆MgO₂ (Often encountered as a solvated species C₂H₆MgO₃ in presence of trace moisture/methanol). Molecular Weight: 86.37 g/mol Appearance: White powder or solution (typically 7-10% in methanol).
Reactivity Profile
Magnesium methoxide is highly moisture-sensitive. Upon exposure to ambient humidity, it undergoes rapid hydrolysis:
Handling Protocol:
-
Storage: Store in a glovebox under Argon or Nitrogen (<1 ppm H₂O).
-
Solvent: Use anhydrous Methanol (MeOH) or 2-Methoxyethanol.
-
Stabilizers: Acetylacetone (acac) or Diethanolamine (DEA) can be used to chelate the Mg center, reducing hydrolysis rates and preventing precipitation.
Experimental Protocols
Protocol A: Sol-Gel Synthesis of Mg-Doped TiO₂ Nanoparticles
Objective: Synthesize anatase TiO₂ doped with 2% Mg to enhance photocatalytic activity.
Materials:
-
Titanium Isopropoxide (TTIP)
-
Magnesium Methoxide (10% in Methanol)[1]
-
Anhydrous Ethanol (EtOH)
-
Glacial Acetic Acid (Catalyst/Chelator)
-
Deionized Water
Step-by-Step Methodology:
-
Precursor Preparation (Solution A):
-
In a glovebox, dissolve 5 mL of TTIP in 20 mL of anhydrous EtOH.
-
Add calculated amount of Magnesium Methoxide solution to achieve Mg/Ti atomic ratio = 0.02.
-
Rationale: Mixing alkoxides in anhydrous conditions ensures atomic-level mixing before hydrolysis begins.
-
-
Hydrolysis Control (Solution B):
-
Mix 5 mL of EtOH with 2 mL of Glacial Acetic Acid and 1 mL of DI Water.
-
Mechanism:[2] Acetic acid acts as a chelating ligand, slowing the hydrolysis of TTIP and preventing rapid precipitation of TiO₂.
-
-
Sol Formation:
-
Add Solution B dropwise to Solution A under vigorous stirring (500 rpm) at room temperature.
-
Continue stirring for 2 hours until a transparent, pale-yellow sol forms.
-
Critical Check: If the solution turns cloudy (white precipitate), the hydrolysis was too fast. Reduce water content or increase acetic acid.
-
-
Gelation & Aging:
-
Allow the sol to age for 24 hours at room temperature to form a rigid gel network.
-
Dry the gel at 80°C for 12 hours to remove solvents.
-
-
Calcination:
-
Calcine the dried xerogel at 500°C for 2 hours (Ramp rate: 2°C/min).
-
Outcome: Formation of crystalline Mg-doped TiO₂ nanoparticles.
-
Protocol B: Surface Impregnation of Porous Ceramics
Objective: Post-synthetic doping of mesoporous silica or alumina with MgO sites for basic catalysis.
-
Substrate Activation:
-
Dry the ceramic substrate (e.g., SBA-15) at 120°C under vacuum for 4 hours to remove physisorbed water.
-
-
Incipient Wetness Impregnation:
-
Dissolve Magnesium Methoxide in anhydrous methanol. Concentration should be calculated based on the pore volume of the substrate.
-
Add the solution dropwise to the ceramic powder until the pores are filled (powder reaches "sticky" point but not slurry).
-
-
Thermal Activation:
-
Dry at 60°C under N₂ flow.
-
Calcine at 450°C in air to decompose the methoxide to MgO clusters anchored on the surface.
-
Mechanism & Visualization
The doping process relies on the similar ionic radii of Mg²⁺ (0.72 Å) and host cations like Zn²⁺ (0.74 Å) or Ti⁴⁺ (0.605 Å). In sol-gel synthesis, the co-hydrolysis of Mg(OCH₃)₂ and the host alkoxide creates M-O-Mg bonds, ensuring uniform distribution.
Sol-Gel Doping Workflow
Figure 1: Schematic workflow for sol-gel synthesis of Mg-doped ceramics. The critical step is the anhydrous mixing of precursors to prevent premature precipitation of Mg(OH)₂.
Characterization & Validation
To verify successful doping (incorporation into the lattice) versus phase segregation (formation of separate MgO clusters), use the following techniques:
| Technique | Observation for Successful Doping | Observation for Segregation (Failure) |
| XRD (X-Ray Diffraction) | Peak Shift: Shift in diffraction peaks (e.g., (101) for TiO₂) due to lattice expansion/contraction (Vegard's Law). | Secondary Phases: Appearance of distinct MgO peaks (e.g., at 2θ ≈ 42.9°). No peak shift in host. |
| XPS (X-Ray Photoelectron Spectroscopy) | Binding Energy: Mg 1s peak indicates Mg-O-Ti environment. | Binding Energy: Mg 1s peak matches bulk MgO exactly. |
| PL (Photoluminescence) | Defect Emission: Changes in band-edge emission or oxygen vacancy peaks. | No significant change in emission spectra compared to pure host. |
| Raman Spectroscopy | Mode Broadening: Broadening or shifting of E2 (high) modes due to lattice disorder. | Sharp, unchanged host modes + weak MgO modes. |
Comparison of Mg Precursors
| Precursor | Formula | Carbon Content | Advantages | Disadvantages |
| Magnesium Methoxide | Mg(OCH₃)₂ | Low (C2) | High reactivity, high purity, no counter-ions (Cl⁻, NO₃⁻). | Extremely moisture sensitive; requires glovebox. |
| Magnesium Acetate | Mg(CH₃COO)₂ | Medium (C4) | Water-soluble, stable in air, easy to handle. | High carbon residue; requires higher calcination temp (>600°C) to remove organics. |
| Magnesium Nitrate | Mg(NO₃)₂ | None | Cheap, water-soluble. | Releases toxic NOx gases; difficult to control hydrolysis rate in sol-gel. |
| Magnesium Ethoxide | Mg(OC₂H₅)₂ | High (C4) | Slower hydrolysis than methoxide (easier control). | Lower metal content by weight; higher organic load. |
References
-
Sol-Gel Synthesis of Mg-doped TiO₂
- Title: "Influence of Mg doping on the structural and optical properties of sol-gel derived TiO2 nanoparticles."
- Source:Journal of Sol-Gel Science and Technology.
-
URL:[Link] (General Journal Link for verification of method standards).
-
Magnesium Methoxide Characterization
- Title: "Synthesis and Characterization of Magnesium Oxide Nanoparticles via Sol-Gel Method using Magnesium Methoxide."
- Source:M
-
URL:[Link]
-
Doping Mechanisms in Ceramics
- Title: "Defect Engineering in Photocatalytic M
- Source:Chemical Reviews.
-
URL:[Link]
-
Precursor Reactivity Data
- Title: "Magnesium Methoxide - PubChem Compound Summary."
- Source:National Center for Biotechnology Inform
-
URL:[Link]
-
Comparative Study of Mg Precursors
Sources
Application Note: Electrochemical Performance of C₂H₆MgOₓ (Magnesium Methoxide) in Battery Research
The following Application Note and Protocol Guide addresses the electrochemical performance of Magnesium Methoxide (Mg(OCH₃)₂), often chemically denoted in hydrated or oxidized contexts approximating the stoichiometry C₂H₆MgO₃ (e.g., as a mono-hydrate or surface species).
In the context of battery research, this compound plays a dual role: it is a critical precursor for high-performance electrolytes (such as Magnesium Methyl Carbonate, MMC) and a passivation product that can hinder magnesium plating. This guide synthesizes these conflicting roles into a coherent development protocol.
Executive Summary & Chemical Identity
Compound: Magnesium Methoxide Chemical Formula: Mg(OCH₃)₂ (C₂H₆MgO₂) Note on C₂H₆MgO₃: In experimental battery research, the stoichiometry C₂H₆MgO₃ often refers to Magnesium Methoxide Monohydrate (Mg(OCH₃)₂·H₂O) or an oxidized surface species found in the Solid Electrolyte Interphase (SEI). For the purpose of this guide, we focus on the core active material, Mg(OCH₃)₂ , and its electrochemical behavior.
Core Application:
-
Electrolyte Synthesis: Primary precursor for "non-nucleophilic" electrolytes (e.g., MMC) that enable reversible Mg plating.
-
Interphase Analysis: A major component of the surface passivation film on Mg anodes, often responsible for high overpotentials.
Scientific Foundation: The "Methoxide Paradox"
To develop effective Magnesium Batteries (RMBs), researchers must master the "Methoxide Paradox."
The Precursor Role (Beneficial)
Mg(OCH₃)₂ is the starting material for Magnesium Methyl Carbonate (MMC) solutions. Pure Mg(OCH₃)₂ is insoluble in most ether solvents and has low conductivity. However, when reacted with CO₂, it forms soluble Lewis-acidic species (e.g., Mg(OCH₃)(O₂COCH₃)) that allow for reversible Mg stripping/plating without dendrites.
The Passivation Role (Detrimental)
When Mg metal is exposed to moisture or incompatible solvents (like reductive decomposition of glymes), it forms a surface layer of Mg(OCH₃)₂ and MgO. Unlike the Li-ion SEI, this Mg-based SEI is ionically insulating for Mg²⁺ ions, leading to massive overpotentials (>2.0 V) or complete cell failure.
Key Insight: The goal of your protocol is to synthesize conductive methoxide-based complexes (MMC) while preventing the precipitation of simple methoxide films on the anode.
Visualizing the Electrochemical Pathway
The following diagram illustrates the divergence between successful electrolyte synthesis and failure-inducing passivation.
Figure 1: Divergent pathways of Magnesium Methoxide in RMBs. Green path represents successful electrolyte synthesis; Red path represents detrimental passivation.
Experimental Protocols
Protocol A: Synthesis of Conductive MMC Electrolyte
Objective: Convert insulating C₂H₆MgO₂ into a conductive electrolyte.
Materials:
-
Magnesium Methoxide solution (6-10 wt% in methanol).[1]
-
Anhydrous Methanol (<10 ppm H₂O).
-
Gaseous CO₂ (99.999%).
-
Molecular Sieves (3Å, activated).
Workflow:
-
Dehydration: Verify the water content of the Mg(OCH₃)₂ precursor using Karl Fischer titration. If >50 ppm, treat with molecular sieves for 24h. Reasoning: Water induces irreversible MgO formation.
-
Carbonation:
-
Place the Mg(OCH₃)₂ solution in a sealed reactor under Ar.
-
Bubble dry CO₂ gas through the solution at 25°C for 2-4 hours.
-
Observation: The solution will heat up (exothermic) and become clear as the methoxide converts to the soluble methyl carbonate complex.
-
-
Solvent Exchange (Optional but Recommended):
-
Methanol is reactive with Mg anodes. Exchange solvent to Dimethoxyethane (DME) or Tetrahydrofuran (THF) by vacuum distillation if higher anodic stability is required.
-
Protocol B: Electrochemical Characterization (Three-Electrode Cell)
Objective: Quantify the performance of the synthesized C₂H₆MgO₃-derived electrolyte.
Setup:
-
Working Electrode (WE): Pt disk (inert) or Mg ribbon (active).
-
Counter Electrode (CE): Mg ribbon (polished).
-
Reference Electrode (RE): Mg strip in separate compartment.
Steps:
-
Cyclic Voltammetry (CV):
-
Tafel Polarization:
-
Perform linear sweep voltammetry at 1 mV/s around the OCV.
-
Calculation: Extract the exchange current density (
). High indicates a non-passivated interface.
-
Performance Data & Analysis
The following table summarizes the electrochemical difference between pure Mg(OCH₃)₂ and its carbonated derivative (MMC).
| Parameter | Pure Mg(OCH₃)₂ (in MeOH) | Carbonated MMC (Derived) | Target for Battery |
| Ionic Conductivity | < 0.1 mS/cm | 1.0 - 5.0 mS/cm | > 1.0 mS/cm |
| Anodic Stability | ~1.5 V vs Mg | ~2.2 - 2.5 V vs Mg | > 3.0 V |
| Mg Plating | Irreversible (Passivation) | Reversible | > 98% Coulombic Eff. |
| Overpotential | > 1000 mV | < 200 mV | < 100 mV |
| Primary Species | Neutral Ion Pairs | Anionic Complexes | Mobile Cations |
Data Interpretation:
-
High Overpotential in Pure Form: If you observe high hysteresis (>500 mV) in your CV, your C₂H₆MgO₂ has likely hydrolyzed or failed to complex with CO₂, reverting to its insulating state.
-
Water Sensitivity: Even 100 ppm water can convert the active MMC back to insoluble Mg(OCH₃)₂·H₂O (C₂H₆MgO₃), crashing out of solution and killing the battery.
Troubleshooting & Quality Control
Issue: White precipitate forms on the Mg anode during cycling.
-
Diagnosis: Formation of Mg(OCH₃)₂ passivation layer.
-
Root Cause: Electrolyte decomposition or moisture ingress.
-
Validation: Remove anode, rinse with DME, and perform X-Ray Photoelectron Spectroscopy (XPS) .
-
Look for: C 1s peak at ~286.5 eV (C-O) and Mg 2p peak at ~50.5 eV.
-
Absence of: Carbonate peaks at ~290 eV suggests simple methoxide passivation rather than SEI formation.
-
Issue: Low Coulombic Efficiency (<50%).
-
Fix: Add an aluminum-based Lewis Acid (e.g., AlCl₃) to the methoxide solution. This forms a "MACC" type electrolyte, stripping the methoxide ligands and enhancing Mg²⁺ mobility.
References
-
Aurbach, D., et al. "Prototype systems for rechargeable magnesium batteries." Nature, 407, 724–727 (2000). Link
-
Muldoon, J., et al. "Electrolyte roadblocks to a magnesium rechargeable battery." Energy & Environmental Science, 5, 5941-5950 (2012). Link
-
Yoo, H. D., et al. "Mg rechargeable batteries: an on-going challenge." Energy & Environmental Science, 6, 2265-2279 (2013). Link
-
Doe, R. E., et al. "Magnesium Borohydride/Dimethoxyethane Electrolyte for Rechargeable Magnesium Batteries." Electrochemical and Solid-State Letters, 12, A125 (2009). Link
-
Attias, R., et al. "Review on Electrolytes for Magnesium-Sulfur Batteries." Journal of The Electrochemical Society, 166, A377 (2019). Link
Sources
Application Notes and Protocols for the Generation of Carbonate-Based Surface Modifications on Magnesium and its Oxides
Introduction: The Critical Role of Surface Modification for Magnesium-Based Materials
Magnesium and its alloys are at the forefront of materials science innovation, offering remarkable lightweight properties for industries ranging from aerospace to biomedical engineering. However, their inherent high reactivity and poor corrosion resistance in aqueous environments present significant challenges for their widespread application.[1][2] To overcome these limitations, surface modification has emerged as a critical field of study, with the goal of creating protective and functionalized surfaces while preserving the desirable bulk properties of the material.[2][3] Among the various strategies, the formation of carbonate and basic carbonate coatings has proven to be a simple yet effective method to enhance corrosion resistance and, in the case of biomedical implants, to improve biocompatibility.[1][2][4]
This document provides a comprehensive guide to the generation of carbonate-based surface modifications on magnesium and its oxide surfaces. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the creation of these coatings, and explore the specific, more niche formation of ethyl magnesium carbonate as a surface species.
The Chemistry of Carbonate-Based Surface Layers
The fundamental principle behind the formation of magnesium carbonate coatings involves the reaction of a magnesium-containing surface with a source of carbonate ions, typically derived from dissolved carbon dioxide in an aqueous solution.[1] This process can be manipulated through various methods to control the morphology, density, and composition of the resulting coating.[5]
General Mechanism of Magnesium Carbonate Formation
The in-situ formation of a basic carbonate film on a magnesium alloy in a carbonic acid solution illustrates the fundamental chemistry.[1] The process begins with the dissolution of CO2 in water to form carbonic acid, which then reacts with the magnesium surface. As the reaction proceeds and the local pH increases, it promotes the deposition of a basic carbonate layer, such as Mg5(CO3)4(OH)2·2H2O.[1]
Protocols for the Generation of Magnesium Carbonate Coatings
Protocol 1: In-Situ Formation of a Basic Carbonate Film on Magnesium Alloy
This protocol is adapted from a method for creating a protective coating on ZK61M magnesium alloy and is suitable for general corrosion protection applications.[1]
Materials and Equipment:
-
Magnesium alloy coupons (e.g., ZK61M)
-
Deionized water
-
CO2 gas cylinder with a flow meter
-
Beaker or reaction vessel
-
Heating plate with magnetic stirring
-
pH meter
-
Sandpaper (120, 500, and 1000 grit)
-
Ethyl alcohol
-
Ultrasonic cleaner
Step-by-Step Procedure:
-
Substrate Preparation:
-
Mechanically grind the magnesium alloy samples using progressively finer sandpaper (120, 500, and 1000 grit).
-
Clean the samples in ethyl alcohol using an ultrasonic cleaner for 10-15 minutes to remove any grease or debris.
-
Dry the samples thoroughly.
-
-
Preparation of Carbonic Acid Solution:
-
Heat 1000 mL of deionized water to 50 °C in a beaker with constant stirring.
-
Bubble CO2 gas into the heated water at a flow rate of 1 dm³/min.
-
Continue bubbling for approximately 20 minutes, or until the pH of the solution stabilizes in the range of 4.1–4.3.[1]
-
-
Coating Formation:
-
Immerse the cleaned magnesium alloy samples into the prepared carbonic acid solution.
-
Maintain the temperature at 50 °C.
-
Allow the samples to be immersed for 24–48 hours. A longer immersion time generally leads to a denser and more complete layered hydroxide structure.[1]
-
The pH of the solution will gradually increase as the reaction progresses, which facilitates the deposition of the basic carbonate.[1]
-
-
Post-Treatment:
-
Carefully remove the coated samples from the solution.
-
Gently rinse with deionized water to remove any loosely adhered precipitates.
-
Dry the samples in a desiccator or under a stream of inert gas.
-
Expected Outcome:
A dense and complete basic carbonate film, identified as Mg5(CO3)4(OH)2·2H2O, with a layered hydroxide structure will be formed on the surface of the magnesium alloy.[1] This coating significantly enhances the corrosion resistance of the underlying substrate.
| Parameter | Value | Rationale |
| Temperature | 50 °C | Optimizes reaction kinetics without causing adverse effects on coating formation.[1] |
| Initial pH | 4.1–4.3 | A slightly acidic environment from the carbonic acid initiates the reaction with the magnesium surface.[1] |
| Immersion Time | 24–48 hours | Allows for the formation of a dense, layered hydroxide structure, improving corrosion resistance.[1] |
| CO2 Flow Rate | 1 dm³/min | Ensures sufficient saturation of the water to form carbonic acid.[1] |
Protocol 2: Hydration-Carbonation Method for Morphology-Controlled Basic Magnesium Carbonate
This method is particularly relevant for applications where the morphology and particle size of the carbonate are critical, such as in flame retardant materials.[5]
Materials and Equipment:
-
Magnesium oxide (MgO) powder
-
Deionized water
-
Reaction vessel with temperature control and stirring
-
CO2 gas source
-
Filtration apparatus
-
Drying oven
Step-by-Step Procedure:
-
Hydration of Magnesium Oxide:
-
Disperse a known quantity of MgO powder in deionized water in the reaction vessel.
-
Heat the suspension to a specific hydration temperature (e.g., 50 °C) with constant stirring (e.g., 300 rad/min).[5]
-
Maintain these conditions for a set hydration time (e.g., 1.5 hours). The duration and temperature of this step are critical for controlling the final morphology of the magnesium carbonate.[5] Shorter times and moderate temperatures tend to produce more uniform, spherical particles.[5]
-
-
Carbonation:
-
While maintaining the temperature and stirring, introduce CO2 gas into the slurry.
-
The carbonation reaction will proceed, leading to the formation of basic magnesium carbonate.
-
-
Product Recovery:
-
After the carbonation is complete, filter the suspension to collect the solid product.
-
Wash the product with deionized water to remove any unreacted precursors or soluble byproducts.
-
Dry the collected powder in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Expected Outcome:
By controlling the hydration temperature and time, it is possible to produce basic magnesium carbonate with specific morphologies. For instance, a hydration temperature of 50 °C for 1.5 hours can yield spherical particles with a regular morphology and uniform size.[5]
| Hydration Temperature | Hydration Time | Resulting Morphology |
| 50 °C | 1.5 hours | Spherical, regular morphology, uniform particle size[5] |
| Higher Temperatures | Longer Times | Irregular morphologies, fragmented structures[5] |
Specialized Case: Surface Formation of Ethyl Magnesium Carbonate
While not a conventional surface modification protocol, the formation of ethyl magnesium carbonate on a magnesium oxide surface is a documented chemical transformation.[6] This process is not achieved by applying ethyl magnesium carbonate directly, but rather through the reaction of the MgO surface with ethyl isocyanate, followed by thermal decomposition.
Reaction Mechanism:
-
Initial Reaction: Ethyl isocyanate reacts with isolated hydroxyl groups on the magnesium oxide surface at around 306 K (33 °C) to form a urethane.[6]
-
Formation of Diethylurea Complex: At the same time, adjacent interacting hydroxyl groups and molecular water on the MgO surface react with ethyl isocyanate to produce 1,3-diethylurea. This compound is adsorbed on the oxide surface as a "carboxylate-type complex".[6]
-
Decomposition to Ethyl Magnesium Carbonate: Upon evacuation at elevated temperatures, this 1,3-diethylurea complex decomposes, resulting in the formation of surface ethyl magnesium carbonate.[6]
This specific reaction highlights the diverse surface chemistry possible on magnesium-based materials. While not a mainstream coating technique, it is of significant interest to researchers in catalysis and surface science.
Conclusion and Future Outlook
The generation of carbonate-based coatings on magnesium and its alloys is a versatile and effective strategy for enhancing their surface properties. The protocols detailed herein provide a foundation for researchers and drug development professionals to create tailored surfaces for a variety of applications, from improving the corrosion resistance of structural components to enhancing the biocompatibility of medical implants. The specific formation of ethyl magnesium carbonate, while a more niche area, underscores the complex and interesting surface chemistry of magnesium oxides. As the demand for high-performance, lightweight materials continues to grow, the importance of robust and reliable surface modification protocols will undoubtedly increase, paving the way for new innovations in this exciting field.
References
- Infra-red study of the reactions between ethyl isocyanate and the surface of magnesium oxide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
- hydrated magnesium carbon
- Study on the mechanism of controlling the morphology of basic magnesium carbonate prepared under different hydr
- Preparation and corrosion resistance of basic carbonate co
- Application and Role of Magnesium Carbonate In Co
- Preparation of a novel antibacterial magnesium carbonate coating on a titanium surface and its in vitro biocomp
- Review of the Effect of Surface Coating Modification on Magnesium Alloy Biocomp
- How Plasma-Enhanced Surface Modification Improves the Production of Microelectronics and Optoelectronics.
Sources
- 1. Preparation and corrosion resistance of basic carbonate coating on ZK61M magnesium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m-coat.com [m-coat.com]
- 4. Preparation of a novel antibacterial magnesium carbonate coating on a titanium surface and its in vitro biocompatibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Infra-red study of the reactions between ethyl isocyanate and the surface of magnesium oxide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Precipitation in Magnesium Acetate Solutions
A Note on "C2H6MgO3": The chemical formula this compound does not correspond to a common, standard magnesium compound. It is possible this is a proprietary formulation or a typographical error. This guide will focus on Magnesium Acetate (Mg(CH₃COO)₂) , a widely used magnesium salt in research and development with the chemical formula C₄H₆MgO₄. The principles and troubleshooting steps outlined here are broadly applicable to many water-soluble magnesium salts of organic acids.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why did my clear magnesium acetate solution suddenly turn cloudy?
A cloudy appearance or precipitation can be triggered by several factors, including changes in temperature, a shift in pH, exceeding the solubility limit (supersaturation), or interactions with other components in your formulation.[1]
Q2: How does temperature affect the solubility of magnesium acetate?
For most salts like magnesium acetate, solubility in water increases with temperature.[2] If a solution is prepared at a higher temperature and then cools, it can become supersaturated, leading to precipitation.[3] Conversely, some buffer components can become less soluble at higher temperatures, which might also cause precipitation.[3]
Q3: What is the ideal pH for maintaining a stable magnesium acetate solution?
Aqueous solutions of magnesium acetate are slightly alkaline.[4][5] Significant shifts in pH, especially towards more extreme alkaline conditions, can lead to the precipitation of magnesium hydroxide (Mg(OH)₂), which is less soluble.[1]
Q4: Can other chemicals in my experiment cause magnesium acetate to precipitate?
Yes. The "common ion effect" can reduce solubility if another component in your solution shares an ion with magnesium acetate (i.e., magnesium or acetate ions).[6][7] Additionally, certain buffers, like phosphate buffers, are known to cause precipitation by forming insoluble magnesium phosphate.[3]
Q5: Are there additives that can prevent precipitation?
Yes, precipitation inhibitors such as certain polymers (e.g., HPMC, PVP) or surfactants can help stabilize the solution and prevent the formation of insoluble particles.[8][9][10] Chelating agents like EDTA can also be used, but they will reduce the concentration of free magnesium ions.[3]
Part 2: In-Depth Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Dissolving Magnesium Acetate
This issue often points to problems with the initial solvent conditions or exceeding the solubility limit.
Possible Causes & Solutions:
-
Exceeded Solubility Limit: You may be trying to dissolve too much magnesium acetate for the given volume of solvent.
-
Solution: Increase the solvent volume or gently heat the solution while stirring to increase solubility.[1] Be aware that the precipitate may reappear upon cooling if the solution becomes supersaturated.
-
-
Poor Quality of Solvent: Contaminants in the water or other solvents can act as nucleation sites for precipitation.
-
Solution: Use high-purity, deionized water and ensure all glassware is scrupulously clean.[1]
-
-
Incorrect pH of Solvent: If the solvent is too alkaline, it can promote the formation of less soluble magnesium species.
-
Solution: Measure the pH of your solvent before adding the magnesium acetate. Adjust to a neutral or slightly acidic pH if necessary for your application.
-
Issue 2: Solution Becomes Cloudy Over Time or After a Temperature Change
Delayed precipitation is often a sign of solution instability due to environmental factors.
Possible Causes & Solutions:
-
Temperature Fluctuations: A common cause is preparing a saturated solution at an elevated temperature and then storing it at a lower temperature (e.g., room temperature or refrigeration).[3]
-
pH Shift During Storage: Absorption of atmospheric CO₂ can lower the pH, while interactions with container materials could potentially raise it.
-
Solution: Use a suitable buffer system to maintain a stable pH.[1] Store solutions in tightly sealed containers.
-
-
Evaporation: If the solvent evaporates over time, the concentration of magnesium acetate will increase, potentially exceeding its solubility limit.
-
Solution: Ensure containers are well-sealed to prevent evaporation, especially during long-term storage.[12]
-
Issue 3: Precipitation Occurs After Adding Other Reagents
This indicates an incompatibility between magnesium acetate and other components in your formulation.
Possible Causes & Solutions:
-
Common Ion Effect: The addition of a substance that introduces more magnesium or acetate ions can decrease the solubility of magnesium acetate.[6][13]
-
Solution: Review all components for common ions. If unavoidable, you may need to reduce the initial concentration of magnesium acetate.
-
-
Incompatible Buffers: Phosphate and some carbonate buffers are notorious for causing precipitation with magnesium ions.[3]
-
Solution: If possible, switch to a more compatible buffer system like Tris-HCl. If a phosphate buffer is required, consider preparing the magnesium acetate and buffer solutions separately and mixing them just before use, potentially at lower concentrations.[14]
-
-
Reaction with Other Components: Active pharmaceutical ingredients (APIs) or other excipients can interact with magnesium acetate.
-
Solution: A systematic compatibility study is recommended. This involves preparing binary mixtures of magnesium acetate with each of the other components to identify the source of the incompatibility.
-
Part 3: Experimental Protocols & Workflows
Protocol 1: Systematic Troubleshooting of Precipitation
This workflow helps to systematically identify the cause of precipitation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Magnesium acetate - Wikipedia [en.wikipedia.org]
- 5. extramarks.com [extramarks.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Common Ion Effect | ChemTalk [chemistrytalk.org]
- 8. Preventing API Precipitation in Slow-Release Tablet Formulations – Pharma.Tips [pharma.tips]
- 9. Assessing potential of precipitation inhibitors to prevent precipitation during dispersion and digestion of lipid-based formulations using in-line analytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review [hrcak.srce.hr]
- 11. grandingredients.com [grandingredients.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. Common Ion Effect - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Magnesium Ethoxide Synthesis
A Note on Synthesis Target: The chemical formula C2H6MgO3 does not correspond to a standard, well-documented compound. This guide focuses on the synthesis of Magnesium Ethoxide (Mg(OC2H5)2) , a common and synthetically important magnesium alkoxide. The optimization principles and troubleshooting steps detailed here are highly relevant to the likely intended synthesis.
Frequently Asked Questions (FAQs)
Q1: What is magnesium ethoxide and what are its primary applications?
Magnesium ethoxide, Mg(OEt)2, is a strong base and a versatile reagent in organic chemistry. It is most commonly used as a catalyst or precursor in various reactions, including the synthesis of Ziegler-Natta catalysts for olefin polymerization, Claisen condensations, and other base-mediated transformations.[1][2] It is typically supplied as a white, flammable, and moisture-sensitive powder.[3][4]
Q2: What is the fundamental reaction for synthesizing magnesium ethoxide?
The most direct synthesis involves the reaction of magnesium metal with absolute (anhydrous) ethanol.[5] The overall reaction is:
Mg(s) + 2 C2H5OH(l) → Mg(OC2H5)2(s) + H2(g)
This reaction is exothermic and produces hydrogen gas, requiring careful control of reaction conditions and appropriate safety measures.
Q3: Why is it critical to use anhydrous ethanol and an inert atmosphere?
Magnesium ethoxide is highly sensitive to moisture.[6] Water will react with the product, leading to the formation of magnesium hydroxide and ethanol, which reduces the yield and purity of the final product.[3][7] Many organic chemistry reactions must be performed under anhydrous conditions to prevent unwanted side reactions with water.[8][9] Similarly, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the highly reactive magnesium surface from oxidizing and to safely manage the flammable hydrogen gas produced during the reaction.[10]
Q4: What are the main safety hazards associated with this synthesis?
The primary hazards include:
-
Flammability: Both the ethanol solvent and the hydrogen gas byproduct are highly flammable. The reaction must be conducted away from ignition sources.[4]
-
Moisture Reactivity: The product reacts vigorously with water, which can generate heat.[3][4]
-
Pressure Buildup: The evolution of hydrogen gas can lead to a dangerous buildup of pressure in a sealed system. The apparatus must be vented properly.[10]
-
Corrosivity: Magnesium ethoxide is a strong base and can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[3]
Troubleshooting Guide
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
-
Question: I've combined my magnesium turnings and anhydrous ethanol, but I see no hydrogen evolution or signs of reaction. What's wrong?
-
Answer: This is the most common issue and is almost always due to the passivation of the magnesium metal.
-
Root Cause Analysis: Magnesium metal readily forms a thin, inert layer of magnesium oxide (MgO) on its surface upon exposure to air.[11][12] This oxide layer is unreactive towards ethanol and effectively "armors" the metal, preventing the reaction from starting.[12][13]
-
Solutions & Scientific Rationale:
-
Chemical Activation (Recommended): The most effective method is to add a small crystal of iodine (I2) or a few drops of an activator like 1,2-dibromoethane to the reaction mixture.
-
Mechanism: Iodine reacts with the magnesium oxide layer, chemically etching it to expose the fresh, reactive magnesium metal beneath.[14][15][16] This creates initiation sites for the reaction with ethanol to begin. The reaction between magnesium and iodine is itself exothermic, which can help overcome the activation energy barrier.[14]
-
-
Mechanical Activation: For smaller-scale reactions, physically crushing the magnesium turnings with a dry glass rod can break the oxide layer and expose a fresh surface.[15][16] Some literature also reports activating magnesium by dry-stirring the turnings under an inert atmosphere for several hours to abrade the oxide layer.[15][17]
-
Ensure Anhydrous Conditions: Even trace amounts of water can inhibit the reaction by reacting preferentially to form magnesium hydroxide, which further passivates the surface. Ensure your ethanol is truly anhydrous (<<50 ppm water) and that all glassware has been properly flame- or oven-dried.[8][9] Ethanol is hygroscopic and will absorb moisture from the air if not handled carefully.[18]
-
-
Issue 2: Low Product Yield
-
Question: The reaction started, but I recovered significantly less magnesium ethoxide than expected. Where did my product go?
-
Answer: Low yield can result from several factors, from incomplete reaction to product decomposition during workup.
-
Root Cause Analysis:
-
Incomplete Reaction: The reaction may have stopped prematurely if the magnesium surface became passivated again or if the reaction time was insufficient.
-
Moisture Contamination: As mentioned, water contamination during the reaction or workup will hydrolyze the product back to starting materials (in effect).[3][6]
-
Suboptimal Temperature: While the reaction is exothermic, maintaining a gentle reflux is often necessary to drive the reaction to completion in a reasonable timeframe.[5][10]
-
Loss During Isolation: Magnesium ethoxide can be a fine powder that is difficult to handle. Mechanical losses during filtration and transfer can be significant.
-
-
Solutions & Scientific Rationale:
-
Monitor for Completion: The reaction is complete when hydrogen gas evolution ceases.[10] If the reaction stalls while magnesium is still present, re-activation with another small crystal of iodine may be necessary.
-
Strict Anhydrous Technique: Use Sure/Seal™ bottles for anhydrous solvents and transfer them via syringe or cannula under an inert atmosphere.[19] Ensure the workup (filtration, washing) is performed with anhydrous, non-reactive solvents like hexane or toluene.
-
Optimize Reaction Time & Temperature: Maintain the reaction at a gentle reflux (the boiling point of ethanol, ~78 °C) until all the magnesium has been consumed.[5][10] An "aging" period of stirring at reflux for 1-2 hours after the magnesium disappears can ensure full conversion.[10]
-
Careful Product Handling: After the reaction, allow the solid product to settle before decanting the excess ethanol. Wash the solid with a dry, non-polar solvent like n-hexane to remove any unreacted starting materials before drying under vacuum.[10]
-
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in magnesium ethoxide synthesis.
Optimized Synthesis Protocol
This protocol is designed to be a self-validating system for producing high-purity magnesium ethoxide with a high yield (>90%).[10]
Reaction Pathway
Caption: Reaction pathway for the iodine-catalyzed synthesis of magnesium ethoxide.
Materials & Equipment
-
Magnesium turnings
-
Absolute Ethanol (Anhydrous, <50 ppm H2O)
-
Iodine (crystal)
-
Anhydrous n-hexane (for washing)
-
Round-bottom flask with reflux condenser and gas outlet (bubbler)
-
Magnetic stirrer and heat source
-
Inert gas supply (Nitrogen or Argon)
Procedure
-
Preparation: Assemble the glassware and flame-dry all components under a stream of inert gas to remove adsorbed moisture. Allow to cool to room temperature.
-
Reagent Loading: To the cooled flask, add magnesium turnings (1.0 eq). Begin stirring and add anhydrous ethanol (~10-15 mL per gram of Mg) via cannula or syringe.[5]
-
Activation (Checkpoint 1): Add a single small crystal of iodine. A successful activation is marked by the disappearance of the iodine's brown color followed by the initiation of steady hydrogen gas evolution (visible as bubbles in the bubbler). If no reaction occurs after 5-10 minutes, gently warm the flask.
-
Reaction: Once the reaction is steadily proceeding, heat the mixture to a gentle reflux (~78 °C).[10] Maintain reflux until all the magnesium metal has been consumed.
-
Aging (Checkpoint 2): After all visible magnesium has reacted and hydrogen evolution has slowed dramatically, continue to stir the resulting white suspension at reflux for an additional 1-2 hours to ensure the reaction goes to completion.[10]
-
Isolation: Remove the heat source and allow the suspension to cool to room temperature. Let the white magnesium ethoxide solid settle.
-
Washing: Carefully decant the supernatant ethanol. Wash the solid by adding anhydrous n-hexane, stirring for 10-15 minutes, allowing it to settle, and decanting the hexane wash. Repeat this washing step two more times to remove any residual impurities.[10]
-
Drying: Dry the resulting white powder under high vacuum to remove all residual solvent. The final product should be a free-flowing white solid.[10]
Data Summary: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Absolute Ethanol (<50 ppm H2O) | Prevents hydrolysis of the product and passivation of Mg.[3][6] |
| Mg Form | Turnings or Powder | High surface area increases reaction rate.[10] |
| Activator | Iodine (catalytic amount) | Effectively removes the passivating MgO layer to initiate the reaction.[15] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents Mg oxidation and safely vents flammable H2.[10] |
| Temperature | Gentle Reflux (~78 °C) | Provides sufficient energy to drive the reaction to completion.[10] |
| Aging Time | 1-2 hours post-Mg consumption | Ensures complete conversion for maximum yield.[10] |
| Wash Solvent | Anhydrous n-Hexane | Removes impurities without reacting with the product.[10] |
References
-
Magnesium Ethoxide as an Effective Catalyst in the Synthesis of Dicayanomethylendihydrofurans. Taylor & Francis Online. [Link]
-
How is magnesium ethoxide formed? - Knowledge - Bloom Tech. Bloom Tech. [Link]
-
Addition of a second alcohol in magnesium ethoxide synthesis as a way to vary the pore architecture of Ziegler-Natta catalysts. Polyolefins Journal. [Link]
-
MAGNESIUM ETHOXIDE Safety Data Sheet. Gelest, Inc. [Link]
-
Novel Aspects in the Chemistry of the non-Aqueous Fluorolytic Sol-Gel Synthesis of Nanoscaled Homodisperse MgF2 Sols for Antireflective Coatings. Royal Society of Chemistry. [Link]
-
The diagram shows how magnesium and iodine atoms form magnesium iodide. brainly.com. [Link]
-
Magnesium and Iodine. Prezi. [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]
-
Magnesium ethoxide. CAS Common Chemistry. [Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Magnesium alloy treatment agent series. meisoon. [Link]
-
Passivation Layer Formation of Magnesium Metal Negative Electrodes for Rechargeable Magnesium Batteries. Kobe University Repository. [Link]
-
Water-initiated violent reaction between magnesium and iodine. Science made alive: Chemistry/Experiments. [Link]
-
Magnesium Iodide Formula. Testbook. [Link]
-
Reaction of iodine with metal oxides. Canadian Science Publishing. [Link]
-
Inhibition of Reaction Layer Formation on MgO(100) by Doping with Trace Amounts of Iron. Knowledge UChicago. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. Lookchem. [Link]
- Solid magnesium ethoxide and preparing method.
-
Morphology Controlled Magnesium Ethoxide: Influence of Reaction Parameters and Magnesium Characteristics. ResearchGate. [Link]
-
Optimization of Starting Material Composition in the Synthesis of Highly Active Magnesium Ethoxide‐Supported Ziegler–Natta Catalysts for Propylene Polymerization. ResearchGate. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
Armoring of MgO by a Passivation Layer Impedes Direct Air Capture of CO2. PMC - NIH. [Link]
-
Corrosion and passivation of magnesium alloys. SciSpace. [Link]
-
Drying Ethanol for Industrial Purposes. Xylem Robotics. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
Video: Preparing Anhydrous Reagents and Equipment. JoVE. [Link]
-
Assessment of moisture absorption by anhydrous ethanol under different environmental conditions. IMEKO. [Link]
Sources
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. gelest.com [gelest.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CAS 2414-98-4: Magnesium ethoxide | CymitQuimica [cymitquimica.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. jove.com [jove.com]
- 10. Magnesium ethoxide synthesis - chemicalbook [chemicalbook.com]
- 11. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 12. scispace.com [scispace.com]
- 13. Armoring of MgO by a Passivation Layer Impedes Direct Air Capture of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prezi.com [prezi.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. lookchem.com [lookchem.com]
- 18. Assessment of moisture absorption by anhydrous ethanol under different environmental conditions - Proceedings - IMEKO [imeko.info]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
preventing moisture degradation of C2H6MgO3 samples
Executive Summary & Compound Identification
User Query: How do I prevent moisture degradation of C₂H₆MgO₃ samples?
Scientist’s Analysis:
The formula C₂H₆MgO₃ provided in your query most likely refers to a partially oxidized or hydrated state of Magnesium Methoxide (
The Critical Issue:
Magnesium alkoxides do not merely "absorb" water; they chemically react with it (hydrolysis). This reaction is often irreversible, converting the active reagent into insoluble Magnesium Hydroxide (
Immediate Action Required: If your sample has turned from a free-flowing white powder or clear solution to a gelatinous solid, cloudy suspension, or hard crust , degradation has already occurred.
The Mechanism of Failure (Technical Deep Dive)
To prevent degradation, one must understand the chemical pathway. Magnesium Methoxide degrades via a two-step process involving Hydrolysis and Carbonation .[1]
Degradation Pathway Diagram
Figure 1: The irreversible degradation pathway of Magnesium Methoxide upon exposure to air. The formation of Mg(OH)₂ (gel) and MgCO₃ (crust) renders the sample useless for precise stoichiometric applications.
Troubleshooting & Prevention Protocols
Protocol A: Storage & Handling Environment
The "Golden Rule": Never open the container in ambient atmosphere.
| Parameter | Specification | Reason |
| Atmosphere | Inert Gas (Argon or Nitrogen) | |
| Water Content | < 10 ppm | Stoichiometric hydrolysis occurs instantly. Even trace moisture triggers gelation. |
| Container | Schlenk Flask or Sure/Seal™ Bottle | Standard screw-cap vials leak atmospheric moisture over time. |
| Septum | Teflon-faced Silicone | Rubber septa degrade and release water/oxygen over time. |
Protocol B: Solvent Handling (If in Solution)
Most users encounter C₂H₆MgO₂ as a solution in Methanol. The solvent itself is the primary vector for moisture ingress.
-
Solvent Drying: Do not use "HPLC Grade" Methanol directly. It must be dried (e.g., over 3Å Molecular Sieves) to <50 ppm water.
-
The "Gel" Test:
-
Take 1 mL of your solvent (Methanol).
-
Add a small spatula tip of Magnesium Methoxide.
-
Observation: If the solution remains clear, the solvent is dry. If it turns cloudy or milky within 30 seconds, the solvent is wet.
-
Protocol C: Transfer Techniques
Avoid pouring. Pouring introduces turbulence that entrains air.
-
Solids: Use a glovebox. If a glovebox is unavailable, use a "solids addition funnel" under positive Argon pressure.
-
Liquids: Use the Cannula Transfer method or gas-tight syringes.
-
Step 1: Pressurize the source bottle with Argon (2-3 psi).
-
Step 2: Insert a dried stainless steel needle (cannula).
-
Step 3: Transfer via pressure differential to the receiving flask (also under Argon).
-
Frequently Asked Questions (FAQs)
Q1: My sample has formed a white precipitate at the bottom. Can I redissolve it by heating?
A: Generally, no . The precipitate is likely Magnesium Hydroxide (
Q2: Why does the formula C₂H₆MgO₃ appear in some databases?
A: This is often a notation for the monohydrate form (
Q3: Can I use a desiccant like Silica Gel in the same desiccator? A: Yes, but it is insufficient as a primary barrier. Magnesium Methoxide is a stronger desiccant than silica gel; it will "steal" moisture from the air faster than the silica can absorb it. You must use a vacuum desiccator or, preferably, a glovebox.
Q4: What is the shelf life of the solution? A:
-
Unopened (Sure/Seal): 6–12 months.[2]
-
Opened (Septum punctured): 1–3 months (if stored under positive Argon pressure).
-
Opened (Screw cap): < 1 week before significant degradation (cloudiness) appears.
Emergency Recovery Workflow
If you suspect moisture contamination but the sample is not yet fully degraded (slight haze):
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter (hydrophobic) under Nitrogen.
-
Re-drying: Add activated 3Å Molecular Sieves (20% w/v) to the solution and let stand for 24 hours.
-
Validation: Perform a Karl Fischer titration (if available) or a functional test (small scale reaction) to verify activity.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 109-88-6, Magnesium Methoxide. Retrieved from [Link]
-
Gelest, Inc. Magnesium Methoxide Product Guide & Hydrolytic Sensitivity. Retrieved from [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986).The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Standard text for Schlenk line techniques).
Sources
Technical Support Center: Controlling Particle Size in C2H6MgO3 Derivatives
Welcome to the technical support center for controlling the particle size distribution (PSD) of C2H6MgO3 derivatives, such as magnesium ethyl carbonate and related organomagnesium compounds. Particle size is a critical quality attribute that significantly impacts material properties including reactivity, dissolution rate, bioavailability, and downstream processability like filtration and drying[1][2][3][4][5].
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the fundamental principles, troubleshooting common experimental issues, and standard protocols to achieve consistent and reproducible particle size control.
Section 1: Foundational Principles of Particle Size Control
The final particle size distribution of a precipitated or crystallized product is determined by the interplay of two fundamental processes: nucleation (the birth of new crystals) and crystal growth (the growth of existing crystals)[6][7][8][9]. The key to controlling particle size is to manipulate the process conditions to favor one mechanism over the other. This is primarily governed by the level of supersaturation in the system[5][6][8][10][11].
-
Supersaturation (RSS) : This is the driving force for both nucleation and growth. It is defined as the ratio of the actual concentration of the solute (Q) to its equilibrium saturation concentration (S) at a given temperature[7][12].
-
High Supersaturation ((Q-S)/S is large) : At high levels of supersaturation, the energy barrier for nucleation is low, leading to a rapid formation of a large number of small nuclei. This condition favors nucleation over growth, resulting in a smaller mean particle size[6][7][11][12].
-
Low Supersaturation ((Q-S)/S is small) : At low supersaturation levels, nucleation is slow, and the solute preferentially deposits onto the surface of existing crystals. This condition favors growth over nucleation, leading to larger particles[6][12].
-
The relationship between these kinetic processes is the cornerstone of particle size control.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My final product has a much larger mean particle size than desired. What are the likely causes and how can I fix it?
A1: An unexpectedly large particle size indicates that the rate of crystal growth is dominating over the rate of nucleation. This typically happens when the level of supersaturation is too low or is generated too slowly.
-
Causality: At low supersaturation, it is more energetically favorable for solute molecules to integrate into the lattice of an existing crystal than to form a new nucleus[6][12]. This leads to a smaller number of crystals, each growing to a large size.
-
Troubleshooting Steps:
-
Increase Cooling Rate (for cooling crystallizations): Faster cooling rates generate supersaturation more quickly, which can favor nucleation and lead to smaller crystals[6].
-
Increase Addition Rate of Anti-solvent/Precipitant: A faster addition rate of a precipitating agent or anti-solvent will create a higher local supersaturation, promoting a higher nucleation rate[12]. Be mindful that this must be balanced with effective mixing.
-
Increase Reactant Concentration: Higher initial concentrations of your reactants (the "Q" term in the supersaturation ratio) will increase the overall supersaturation, favoring nucleation and smaller particles[12][13].
-
Decrease Process Temperature: For many salts, solubility ("S") decreases at lower temperatures. Conducting the precipitation at a lower temperature increases the relative supersaturation, which can lead to smaller particles[12].
-
Q2: I'm observing a bimodal or very broad particle size distribution. How can I achieve a more uniform, monomodal distribution?
A2: A broad or bimodal PSD often points to inconsistent conditions during the nucleation phase or secondary nucleation/ripening events occurring after the initial precipitation.
-
Causality:
-
Poor Mixing: Inadequate stirring can create localized zones of very high supersaturation where the reactants are introduced, leading to an initial burst of fine particles. In other areas of the vessel, lower supersaturation allows these and other particles to grow larger, resulting in a wide distribution.
-
Ostwald Ripening: This is a process where smaller, less energetically stable particles dissolve and redeposit onto larger particles over time[14][15]. This phenomenon broadens the PSD and increases the mean particle size. It is driven by the difference in solubility between small and large particles.
-
Temperature/Concentration Fluctuations: Uncontrolled variations in temperature or concentration can cause secondary nucleation events, creating a new population of small particles alongside the initially formed ones.
-
-
Troubleshooting Steps:
-
Optimize Agitation: Increase the stirring rate to ensure rapid homogenization of reactants. This promotes a uniform level of supersaturation throughout the vessel, leading to a single, more uniform nucleation event[7][16].
-
Control Addition Point: Introduce the precipitant or anti-solvent at a point of high turbulence (e.g., near the impeller tip) to maximize rapid dispersion.
-
Minimize Digestion Time: While a "digestion" or "aging" period can sometimes improve crystallinity, prolonged stirring after precipitation can encourage Ostwald ripening[14]. Isolate the product relatively quickly after precipitation is complete if a narrow PSD is critical.
-
Utilize Stabilizers: The addition of polymeric or surfactant additives can adsorb to the surface of newly formed particles, providing steric or electrostatic stabilization that prevents both agglomeration and Ostwald ripening[17][18].
-
Q3: My particles are heavily agglomerated after synthesis. What steps can I take to prevent this?
A3: Agglomeration occurs when individual particles stick together to form larger clusters. This is driven by attractive forces between particles and is a common challenge, especially with fine powders.
-
Causality: Freshly precipitated particles often have high surface energy and may carry surface charges that can lead to strong attractive interactions, causing them to clump together[9][19]. This is distinct from crystal growth.
-
Troubleshooting Steps:
-
Introduce Stabilizing Agents: As mentioned above, surfactants and polymers are highly effective. They create a repulsive barrier around particles that prevents them from getting close enough to agglomerate[17][18].
-
Control Surface Charge (Zeta Potential): Adjusting the pH or ionic strength of the solution can modify the surface charge on the particles. A high magnitude zeta potential (e.g., > |30| mV) generally leads to stable, non-agglomerated suspensions due to electrostatic repulsion[18].
-
Apply Sonication: In-situ ultrasonication during or immediately after precipitation can provide the energy needed to break up nascent agglomerates as they form[20].
-
Optimize Isolation and Drying: The method of drying can significantly impact agglomeration. Hard agglomerates can form if a wet cake is dried improperly. Techniques like freeze-drying or spray drying, when optimized, can sometimes yield less agglomerated powders compared to conventional oven drying[17].
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the standard methods for characterizing the particle size distribution of this compound derivatives?
A1: Several techniques are commonly used, each with its own strengths. The choice depends on the expected particle size range and the nature of the sample.
| Technique | Principle | Typical Size Range | Key Considerations |
|---|---|---|---|
| Laser Diffraction (LD) | Measures the angular distribution of scattered light from a particle suspension.[21][22] | 0.01 µm - 2000 µm[22] | Excellent for routine QC, fast, and repeatable. Assumes spherical particles, which can affect accuracy for needle-like or plate-like morphologies.[22] |
| Dynamic Light Scattering (DLS) | Measures the temporal fluctuations in scattered light caused by the Brownian motion of particles.[22][23] | 0.3 nm - 10 µm[22] | Ideal for nanoparticles and sub-micron materials. Highly sensitive to small amounts of large particles or agglomerates. |
| Sieve Analysis | Mechanical separation of particles through a stack of sieves with calibrated mesh sizes.[21][22] | ~30 µm - 120 mm[22] | A traditional, direct measurement method. Labor-intensive and has low resolution, but is useful for larger particles and gives a mass-based distribution.[21] |
| Image Analysis (Microscopy) | Direct visualization and measurement of individual particles using optical or electron microscopy (SEM, TEM).[22][23] | Broad (nm to mm) | Provides direct information on size and morphology (shape).[22] Can be statistically biased unless a very large number of particles are analyzed. |
Q2: How does the choice of solvent affect particle size?
A2: The solvent system is a critical parameter. It influences solubility (the 'S' term) and can affect the kinetics of nucleation and growth.
-
Solubility: A solvent in which the product is highly soluble will require a larger amount of anti-solvent or a greater temperature change to achieve the necessary supersaturation, which can be harder to control. Conversely, in a system where the product is only sparingly soluble, precipitation can occur very rapidly upon mixing reactants[24][25].
-
Polarity and Interactions: The polarity of the solvent can influence how it interacts with the growing crystal faces. Solvents that strongly adsorb to certain crystal faces can inhibit growth on those faces, altering the particle's shape (habit) and potentially its size[19][26].
-
Viscosity: Higher viscosity solvents can slow down diffusion, which may reduce the rate of crystal growth and also hinder agglomeration.
Q3: Can I use "seeding" to control my particle size?
A3: Yes, seeding is a powerful technique for controlling crystallization. It involves adding a small quantity of pre-made crystals of the desired material to a supersaturated solution.
-
Mechanism: Seed crystals provide a pre-existing surface for crystal growth. If the supersaturation level is carefully controlled to be within the "metastable zone" (where spontaneous nucleation is very slow but growth can occur), the solute will deposit almost exclusively onto the seed crystals.
-
Outcome: This bypasses the often-unpredictable primary nucleation step and allows the final particle size to be controlled by the amount of seed material added and the total amount of solute crystallized[16]. This is an excellent strategy for achieving batch-to-batch consistency.
Section 4: Visualizations & Diagrams
Diagram 1: Troubleshooting Particle Size Issues
This workflow helps diagnose and solve common particle size control problems.
Caption: A workflow diagram for troubleshooting common particle size issues.
Diagram 2: The Balance of Nucleation and Growth
This diagram illustrates how the level of supersaturation dictates the outcome of a crystallization process.
Caption: Relationship between supersaturation, kinetics, and particle size.
Section 5: References
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
Unknown. (2025, October 26). Mechanism of Precipitation (how particles are formed?). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). 3: Physical chemistry of crystal growth. Retrieved from [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
-
Sun, J., et al. (n.d.). Study on the mechanism of controlling the morphology of basic magnesium carbonate prepared under different hydration conditions. Retrieved from [Link]
-
Myerson, A. S., et al. (2023, June 20). Rapid Assessment of Crystal Nucleation and Growth Kinetics: Comparison of Seeded and Unseeded Experiments. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, February 13). CHAPTER 1: Nucleation and Crystal Growth in Continuous Crystallization 1. Retrieved from [Link]
-
ACS Publications. (2023, March 16). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. Retrieved from [Link]
-
Unknown. (n.d.). Particle Size and Filterability of Precipitate. Retrieved from [Link]
-
Continuous Casting Consortium. (n.d.). Particle-Size-Grouping Model of Precipitation Kinetics in Microalloyed Steels. Retrieved from [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Nanobiotec. (n.d.). The effect of type of organic phase solvents on the particle size of poly(D,L-lactide-co-glycolide) nanoparticles. Retrieved from [Link]
-
Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]
-
BrainKart. (2018, February 11). Theory and Practice of Precipitation Gravimetry: Controlling Particle Size. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanisms of agglomeration of metal nanoparticles. Retrieved from [Link]
-
Ring, T. A. (1991). Kinetic effects on particle morphology and size distribution during batch precipitation. Powder Technology, 65, 195-206. Retrieved from [Link]
-
YouTube. (2021, June 11). A Scientist's Guide to Crystallization Process Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Particle agglomeration via electrochemical Ostwald ripening. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Effective Crystallization Process Development. Retrieved from [Link]
-
ACS Publications. (2023, October 6). Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. Retrieved from [Link]
-
PMC. (n.d.). Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. Retrieved from [Link]
-
ResearchGate. (2017, August 20). Effect of solvents on the particles size?. Retrieved from [Link]
-
Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Unknown. (2025, April 25). Effect of Particle Size on the Application of Magnesium Carbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvents quality on determination of particle size and polydispersity of nanoparticles. Retrieved from [Link]
-
SciSpace. (n.d.). Technical Crystallization for Application in Pharmaceutical Material Engineering. Retrieved from [Link]
-
Wikipedia. (n.d.). Ostwald ripening. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis and stabilization of nano-sized magnesium carbonate with hydroxyethyl cellulose. Retrieved from [Link]
-
ACS Catalysis. (2015, May 12). Agglomerative Sintering of an Atomically Dispersed Ir1/Zeolite Y Catalyst. Retrieved from [Link]
-
Particle Technology Labs. (n.d.). Standards and Methods. Retrieved from [Link]
-
NIST. (n.d.). NIST recommended practice guide : particle size characterization. Retrieved from [Link]
-
Unknown. (n.d.). Particle Coarsening: a process also called Ostwald ripening. Retrieved from [Link]
-
Microtrac.com. (n.d.). Particle Analysis Techniques Compared. Retrieved from [Link]
-
PMC. (2021, December 28). Size Control in the Colloidal Synthesis of Plasmonic Magnesium Nanoparticles. Retrieved from [Link]
-
PMC. (n.d.). Exploring Mechanisms of Hydration and Carbonation of MgO and Mg(OH)2 in Reactive Magnesium Oxide-Based Cements. Retrieved from [Link]
-
MDPI. (2018, July 11). How Characterization of Particle Size Distribution Pre- and Post-Reaction Provides Mechanistic Insights into Mineral Carbonation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Clean synthesis of ethyl methyl carbonate using Mg-Al mixed oxide as catalyst. Retrieved from [Link]
-
PubMed. (2011, July 7). Reaction kinetics of CO2 carbonation with Mg-rich minerals. Retrieved from [Link]
-
Unknown. (2018, November 27). Synthesis of Magnesium Carbonate via Carbonation under High Pressure in an Autoclave. Retrieved from [Link]
-
Unknown. (n.d.). Magnesium carbonate recyclable template to synthesize micro hollow structures at large scale. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics studies on wet and dry gas–solid carbonation of MgO and Mg(OH) 2 for CO 2 sequestration. Retrieved from [Link]
-
European Patent Office. (2003, February 12). BASIC MAGNESIUM CARBONATE, PROCESS FOR PRODUCING THE SAME AND UTILIZATION THEREOF. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. mt.com [mt.com]
- 3. Effect of Magnesium Carbonate Particle Size on Application [magnesiumking.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. scispace.com [scispace.com]
- 6. mt.com [mt.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Crystal Growth [xray.uky.edu]
- 9. brainkart.com [brainkart.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uomosul.edu.iq [uomosul.edu.iq]
- 13. Size Control in the Colloidal Synthesis of Plasmonic Magnesium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ostwald ripening - Wikipedia [en.wikipedia.org]
- 15. my.eng.utah.edu [my.eng.utah.edu]
- 16. Rapid Assessment of Crystal Nucleation and Growth Kinetics: Comparison of Seeded and Unseeded Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 19. my.che.utah.edu [my.che.utah.edu]
- 20. How Characterization of Particle Size Distribution Pre- and Post-Reaction Provides Mechanistic Insights into Mineral Carbonation [mdpi.com]
- 21. Particle Analysis Techniques Compared :: Microtrac.com [microtrac.com]
- 22. measurlabs.com [measurlabs.com]
- 23. A Review of Different Particle Sizing Methods | Anton Paar Wiki [wiki.anton-paar.com]
- 24. unifr.ch [unifr.ch]
- 25. science.uct.ac.za [science.uct.ac.za]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Magnesium Precursor Stability
Subject: Improving Thermal & Hydrolytic Stability of C2H6MgOₓ Precursors (Magnesium Methoxide Systems) Ticket ID: #MG-SOLGEL-001 Assigned Specialist: Senior Application Scientist, Inorganic Materials Division
⚠️ Technical Definition & Scope
User Note: The formula provided (C₂H₆MgO₃ ) implies a stoichiometry of Magnesium (1), Carbon (2), Hydrogen (6), and Oxygen (3).[1]
Standard Magnesium Methoxide is C₂H₆MgO₂ (
This guide addresses the Magnesium Methoxide (
PART 1: The Stability Crisis (Troubleshooting Guide)
Status: Active Severity: Critical (Process Failure)
The following guide addresses the three most common failure modes when working with C2-Mg precursors.
Issue A: Precursor turns cloudy/gels immediately upon exposure to air.
-
Diagnosis: Uncontrolled Hydrolysis. Magnesium is highly electropositive, making the Mg-O bond extremely susceptible to nucleophilic attack by atmospheric moisture.
-
Mechanism:
. -
Corrective Action:
-
Atmosphere Control: All handling must occur in a glovebox (
ppm ). -
Solvent Modification: Switch from pure Methanol to a Methanol/Toluene (1:1.6) mixture. Toluene is hydrophobic and sterically hinders water from attacking the Mg center.
-
Issue B: "Crashing out" (Precipitation) during heating or reflux.
-
Diagnosis: Thermal Oligomerization. Without a chelating agent,
polymerizes into insoluble infinite networks before it can be applied to the substrate. -
Corrective Action:
-
Ligand Exchange: Introduce a bidentate ligand like Acetylacetone (acac) or Diethanolamine (DEA) . These ligands wrap around the Mg center, preventing the formation of the infinite oxide network until a much higher "burn-off" temperature is reached.
-
Issue C: High Carbon content in final MgO film (Black/Grey residue).
-
Diagnosis: Incomplete Pyrolysis. If the precursor is "too" stable (e.g., too much chelating agent), the organic ligands trap carbon during the calcination phase.
-
Corrective Action:
-
Oxidant Addition: Add 1-2%
(30% aq) to the sol immediately prior to spin-coating (if compatible) or ensure calcination occurs in an -rich flow, not static air.
-
PART 2: Stabilization Protocols (Standard Operating Procedures)
These protocols are designed to transform the unstable C2 precursor into a robust coating sol.
Protocol 1: Chelation via Acetylacetone (The "acac" Method)
Best for: Thin film deposition (Spin/Dip coating).
Rationale: Acetylacetone replaces alkoxy groups with chelating rings, increasing the coordination number of Mg and blocking water attack.
Materials:
-
Magnesium Methoxide (
in Methanol). -
Acetylacetone (anhydrous).
-
Solvent: 2-Methoxyethanol (stabilizer).
Workflow:
| Step | Action | Technical Note |
| :--- | :--- | :--- |
| 1 | Dilution | Mix Mg-Methoxide solution with 2-Methoxyethanol (1:4 ratio). | 2-Methoxyethanol acts as a bridging solvent, reducing volatility. |
| 2 | Chelation | Add Acetylacetone dropwise. Molar Ratio [acac]/[Mg] = 1.0 . | Exothermic reaction.[2] Keep solution cool (0°C). |
| 3 | Reflux | Reflux at 80°C for 2 hours under
Protocol 2: The DEA (Diethanolamine) Modification
Best for: High-viscosity gels and reducing cracking.
Rationale: DEA acts as a steric buffer and pH modifier, preventing rapid condensation.
Workflow:
-
Dissolve
in Methanol/Ethanol. -
Add DEA at a molar ratio of 0.5 to 1.0 relative to Mg.
-
Stir for 30 minutes.
-
Add hydrolysis water (diluted in alcohol) slowly.
-
Result: A clear, stable sol that resists gelation for weeks.
-
PART 3: Mechanism & Visualization
The following diagram illustrates the critical difference between a standard (unstable) pathway and the stabilized pathway recommended above.
Caption: Comparative pathways of Magnesium Methoxide degradation vs. ligand-assisted stabilization.
PART 4: Frequently Asked Questions (FAQ)
Q1: Why does my precursor smell like vinegar?
-
Answer: It shouldn't. If it smells like vinegar, you likely have Magnesium Acetate , not Methoxide. If you are using Methoxide and it smells acidic, it may have reacted with
to form Magnesium Methyl Carbonate (MMC), which is actually more stable but changes the stoichiometry to .
Q2: What is the exact thermal decomposition temperature of stabilized Mg(OMe)2?
-
Answer:
-
Pure Mg(OMe)2: Decomposes ~280°C - 350°C.
-
Mg(OMe)2 + acac: Decomposes ~400°C - 450°C.
-
Validation: You must run a TGA (Thermogravimetric Analysis) on your specific mix.[3] Look for the final mass loss plateau. If the plateau isn't flat by 500°C, you have residual carbon.
-
Q3: Can I use water to hydrolyze the precursor intentionally?
-
Answer: Yes, but strictly controlled. The "Sol-Gel" method requires water. The rule of thumb is
.-
If
: Rapid precipitation (Bad). -
If
: Incomplete hydrolysis, weak films (Bad). -
Tip: Always dilute the water in 10 parts methanol before adding it to the Mg precursor. Never add pure water directly.
-
References
-
LookChem & BenchChem. (n.d.). Magnesium Methoxide Stability and Additives. Retrieved from
- Validates the use of Diethylamine (DEA) and Zinc additives for stability.
-
Kansas State University. (1995). Hydrolysis of Magnesium Methoxide: Effects of Toluene on Gel Structure. Retrieved from
- Source for the Methanol/Toluene solvent modific
- Utamapanya, S., et al. (1991). Nanoscale Metal Oxide Particles/Clusters as Chemical Reagents. Chemistry of Materials. Foundational text on Mg-alkoxide to MgO conversion.
- Jung, K. et al. (2003). Sol-gel synthesis of MgO thin films. Journal of Sol-Gel Science and Technology.
Sources
- 1. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6544446B2 - Method of preparing magnesium alcoholates - Google Patents [patents.google.com]
- 3. Investigation of the combined effect of MgO and PEG on the release profile of mefenamic acid prepared via hot-melt extrusion techniques - PMC [pmc.ncbi.nlm.nih.gov]
removing organic impurities from C2H6MgO3 products
Technical Support Center: Purification & Quality Control of Magnesium Methoxide Reagents
Technical Note on Chemical Identity (C2H6MgO3)
User Advisory: The formula This compound typically indicates a deviation from pure Magnesium Methoxide (Mg(OCH₃)₂ , C2H6MgO2). In high-purity applications, the presence of the third oxygen atom often suggests:
-
Partial Hydrolysis: Formation of Magnesium Hydroxy Methoxide (
) due to moisture exposure. -
Oxidation/Peroxidation: Presence of peroxide species or adsorbed oxygen in the lattice.
-
Carbonation: Contamination with methyl carbonate species (
) from exposure.
This guide addresses the purification of Magnesium Methoxide-based reagents, focusing on the removal of organic impurities (residual methanol, reaction byproducts, and carbonates) to restore stoichiometric integrity.
Diagnostic Phase: Identifying Your Impurity Profile
Before initiating purification, characterize the specific "organic impurity" interfering with your application (e.g., Sol-Gel synthesis, Ziegler-Natta catalysis).
Q: How do I distinguish between residual solvent and bound organic impurities?
A: You must differentiate between free methanol (solvation shell) and chemically bound impurities (hydrolysis products or carbonates).
Recommended Analytical Protocol:
| Method | Target Impurity | Diagnostic Signal |
| 1H-NMR (in DMSO-d6) | Free Methanol | Sharp singlet at ~3.16 ppm (distinct from methoxide -CH3 at ~3.3-3.5 ppm). |
| FTIR Spectroscopy | Hydrolysis ( | Broad band at 3400-3600 cm⁻¹ (O-H stretch). Pure |
| FTIR Spectroscopy | Carbonates ( | Strong absorption at ~1600-1650 cm⁻¹ (C=O stretch). |
| TGA (Thermal Analysis) | Volatile Organics | Weight loss < 100°C indicates free solvent; > 250°C indicates decomposition of bound organics. |
Troubleshooting Guide: Purification Protocols
Scenario A: Removing Residual Methanol (Solvent Exchange)
Issue: Your this compound product is "wet" or shows excess protic activity, interfering with anhydrous reactions.
The Protocol:
Magnesium methoxide forms a stable solvate with methanol (
-
Dissolution: Suspend/dissolve the crude product in anhydrous Toluene (or Benzene, if permitted). Toluene forms a binary azeotrope with Methanol.
-
Azeotropic Distillation: Heat the mixture to ~64°C (Methanol BP) -> 110°C (Toluene BP). The methanol-toluene azeotrope will carry off the coordinated methanol.
-
Filtration/Drying:
-
If the product precipitates: Filter under Argon.
-
Vacuum dry at
Torr, 60°C for 4 hours.
-
-
Verification: Check 1H-NMR. The methanol peak should be < 1 mol%.
Scenario B: Removing Carbonate/Oxidation Impurities (Recrystallization)
Issue: The product has a yellow tint or insoluble particulates (likely MgO or carbonates).
The Protocol:
-
Solvent Selection: Use absolute Ethanol or a Methanol/Toluene mix. Magnesium Methoxide is sparingly soluble in pure ethanol but soluble in methanol.
-
Digestion: Reflux the crude solid in anhydrous Methanol for 1 hour under
. -
Hot Filtration: Filter the hot solution through a Schlenk frit (porosity M) to remove insoluble Magnesium Oxide/Carbonate impurities (the "O3" contaminants).
-
Crystallization: Concentrate the filtrate under vacuum until saturation, then cool to -20°C.
-
Isolation: Decant the mother liquor (containing soluble organic byproducts) and dry the white crystals in vacuo.
Visualizing the Purification Workflow
The following diagram illustrates the decision logic for purifying this compound based on the impurity type.
Figure 1: Decision tree for selecting the appropriate purification method based on spectroscopic diagnosis of the Magnesium Methoxide sample.
Frequently Asked Questions (FAQs)
Q: Why does my "purified" product turn into a gel immediately upon adding water?
A: This is normal behavior but indicates high reactivity. Magnesium Methoxide hydrolyzes rapidly (
Q: Can I use heat to remove the organic impurities? A: Caution is advised. Heating dry Magnesium Methoxide above 250°C will cause decomposition into Magnesium Oxide (MgO), dimethyl ether, and methanol. Use vacuum (<1 Torr) rather than high heat (>100°C) to remove organics without destroying the alkoxide structure.
Q: My product has a formula weight corresponding to this compound. Is it usable?
A: If your application is Sol-Gel coating , yes—the "O3" likely represents partial hydrolysis (
References
-
Utamapanya, S., Klabunde, K. J., & Schlup, J. R. (1991). Hydrolysis of Magnesium Methoxide.[1][2][3][4][5][6] Effects of Toluene on Gel Structure and Gel Chemistry. Chemistry of Materials, 3(1), 175-181. Link
-
Stiles, M. (1959). Carboxylation of Ketones with Magnesium Methyl Carbonate. Journal of the American Chemical Society, 81(10), 2598–2599. Link
- Lopez, T., et al. (1997). Sol-gel preparation of magnesium oxide: Effect of the hydrolysis catalyst.
-
PubChem. (2025).[7][8] Magnesium Methoxide - Compound Summary. National Library of Medicine. Link
- Jung, K. T., & Shul, Y. G. (1997). The effects of hydrolysis conditions on the properties of MgO-based aerogels. Journal of Non-Crystalline Solids, 221(2-3), 227-234.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. magnesium;methanolate | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phys.k-state.edu [phys.k-state.edu]
- 6. researchgate.net [researchgate.net]
- 7. Digermane | Ge2H6 | CID 6336261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Methoxychromone | C10H8O3 | CID 688880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Agglomeration in C2H6MgO3 (Magnesium Ethyl Carbonate) Processing
Welcome to the technical support center for C2H6MgO3 (Magnesium Ethyl Carbonate) processing. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with agglomeration during the synthesis and handling of this material. As direct literature on the particle size control of magnesium ethyl carbonate is limited, this guide synthesizes field-proven insights and established principles from analogous magnesium-based compounds, such as magnesium ethoxide and various forms of magnesium carbonate, to provide a robust framework for troubleshooting and process optimization.
Understanding Agglomeration in this compound Processing
Agglomeration, the process by which particles adhere to one another to form larger clusters, is a critical parameter to control during the synthesis of magnesium ethyl carbonate. The extent of agglomeration directly impacts key material properties including:
-
Flowability and Handling: Highly agglomerated powders exhibit poor flow characteristics, which can complicate downstream processing steps such as feeding, blending, and tableting.
-
Reactivity and Dissolution Rate: The effective surface area of the powder is significantly reduced by agglomeration, leading to slower reaction kinetics and dissolution rates.[1]
-
Product Uniformity and Quality: Inconsistent agglomeration can lead to batch-to-batch variability, affecting the final product's performance and quality.
This guide provides a comprehensive resource to understand the causes of agglomeration and to implement effective strategies for its minimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of agglomeration during the synthesis of magnesium ethyl carbonate?
A1: Agglomeration during the precipitation of magnesium ethyl carbonate is primarily driven by the high surface energy of the newly formed particles, which promotes interparticle attraction. Key contributing factors include:
-
High Supersaturation: Rapid precipitation leads to the formation of a large number of small primary particles, which have a strong tendency to agglomerate to reduce their overall surface energy.[2]
-
Inadequate Mixing: Poor agitation results in localized areas of high supersaturation and insufficient shear forces to break up nascent agglomerates.[3]
-
Temperature Gradients: Inconsistent temperature control can lead to variations in solubility and precipitation rates, promoting the formation of non-uniform particles that are prone to agglomeration.[4]
-
Interparticle Forces: Van der Waals forces and electrostatic interactions between particles contribute significantly to the formation of agglomerates.
Q2: How does temperature influence agglomeration in magnesium ethyl carbonate synthesis?
A2: Temperature is a critical parameter that affects both the thermodynamics and kinetics of crystallization. In the context of magnesium carbonate and related compounds, temperature influences:
-
Solubility: Higher temperatures generally increase the solubility of the precursors, which can be leveraged to control the rate of precipitation and, consequently, the particle size.
-
Nucleation and Growth: Temperature affects the relative rates of nucleation and crystal growth. Lower temperatures can sometimes favor the formation of finer particles with undesirable morphologies, while optimized higher temperatures can promote the growth of more stable, less agglomerated crystals.[3][4] For instance, in the synthesis of magnesium ethoxide, a reaction temperature of 60°C led to fine, flake-like particles, whereas higher temperatures yielded more desirable morphologies.[3]
-
Morphology: The crystalline form and shape of the particles can change with temperature, which in turn affects their agglomeration tendency. For basic magnesium carbonate, spherical particles with uniform size were achieved at 50°C.[5]
Q3: Can the choice of solvent or the addition of anti-solvents be used to control agglomeration?
A3: Yes, the solvent system plays a crucial role. The solubility of magnesium ethyl carbonate and its precursors in the reaction medium will dictate the level of supersaturation that can be achieved. The use of an anti-solvent precipitation approach, where a solvent in which the product is insoluble is added to a solution of the product, can be a powerful technique to control particle size. The rate of anti-solvent addition and the mixing intensity are critical parameters to control in this process to achieve a narrow particle size distribution.
Q4: What is the role of pH in controlling the agglomeration of magnesium-based carbonates?
Troubleshooting Guides
Issue 1: Excessive Agglomeration Observed in the Final Product
Symptoms:
-
Poor powder flowability.
-
Difficulty in dispersing the powder in solvents.
-
Inconsistent results in downstream applications.
-
Visual observation of large, hard-to-break clusters.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| High Rate of Reagent Addition | Leads to high local supersaturation and rapid nucleation of fine particles, which are prone to agglomeration. | Decrease the addition rate of the precipitating agent. Consider using a syringe pump for precise and controlled addition. |
| Inadequate Mixing Intensity | Insufficient shear forces to break up newly formed agglomerates. | Increase the stirring speed. Ensure the impeller design provides good top-to-bottom mixing in the reactor. For magnesium ethoxide synthesis, higher mixer speeds at low ethanol/magnesium ratios resulted in finer particles due to increased collisions.[3] |
| Sub-optimal Reaction Temperature | Can lead to the formation of unstable intermediates or morphologies with a high tendency to agglomerate. | Optimize the reaction temperature. For analogous basic magnesium carbonate, 50°C was found to be optimal for spherical morphology.[5] Experiment with a temperature range of 40-70°C. |
| Absence of a Stabilizing Agent | No barrier to prevent particle-particle adhesion. | Introduce a suitable surfactant or polymer as a stabilizing agent. See the "Use of Additives" section for recommendations. |
Issue 2: Broad Particle Size Distribution
Symptoms:
-
Inconsistent product performance.
-
Challenges in achieving desired packing densities.
-
Variable dissolution profiles.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Non-uniform Mixing | Creates zones of varying supersaturation, leading to simultaneous nucleation and growth, resulting in a wide particle size distribution. | Improve mixing efficiency. Consider using a reactor with baffles and an appropriately sized impeller. |
| Temperature Fluctuations | Inconsistent temperature control leads to variable nucleation and growth rates throughout the batch. | Implement precise temperature control using a controlled lab reactor or a well-calibrated water bath. A stable temperature of 50°C for 1.5 hours was beneficial for uniform particle size in basic magnesium carbonate.[5] |
| Aging/Oswald Ripening | Over time, smaller particles can dissolve and redeposit onto larger particles, broadening the size distribution. | Optimize the reaction and aging time. Quench the reaction once the desired particle size is achieved. |
In-Depth Technical Protocols
Protocol 1: Controlled Precipitation of Magnesium Ethyl Carbonate
This protocol provides a starting point for synthesizing magnesium ethyl carbonate with minimized agglomeration, based on principles from related magnesium compounds.[3][4]
Materials:
-
Magnesium turnings
-
Anhydrous ethanol
-
Diethyl carbonate
-
Anhydrous solvent (e.g., THF or Toluene)
-
Iodine crystal (as initiator)
-
Surfactant (optional, e.g., Oleic Acid or Polyvinylpyrrolidone (PVP))
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer with speed control
-
Heating mantle with temperature controller
-
Syringe pump for controlled addition
Procedure:
-
Reactor Setup: Assemble the flame-dried three-neck flask with the mechanical stirrer, reflux condenser, and a septum for reagent addition. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Initiation: Add magnesium turnings and a small crystal of iodine to the flask.
-
Reagent Preparation: Prepare a solution of diethyl carbonate in the anhydrous solvent. If using a surfactant, add it to this solution.
-
Reaction Initiation: Add a small portion of the diethyl carbonate solution to the magnesium turnings and gently heat to initiate the reaction. The disappearance of the iodine color indicates the start of the reaction.
-
Controlled Addition: Once the reaction begins, start the controlled addition of the remaining diethyl carbonate solution using the syringe pump over a period of 1-2 hours.
-
Temperature and Mixing Control: Maintain a constant reaction temperature (start with a range of 50-70°C) and a consistent stirring speed (e.g., 300-500 RPM). Higher stirring speeds can lead to finer, less agglomerated particles in some systems.[3]
-
Aging: After the addition is complete, allow the reaction to stir at the set temperature for an additional 1-2 hours to ensure complete reaction and to allow for particle stabilization.
-
Isolation: Cool the reaction mixture and isolate the product by filtration. Wash the product with an anhydrous solvent to remove any unreacted starting materials and by-products.
-
Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-60°C) to avoid any thermal decomposition or further agglomeration.
Protocol 2: Characterization of Agglomeration using Scanning Electron Microscopy (SEM)
Objective: To visually assess the morphology, size, and extent of agglomeration of the synthesized magnesium ethyl carbonate powder.
Procedure:
-
Sample Mounting: Carefully mount a small amount of the dry powder onto an SEM stub using double-sided carbon tape.
-
Dispersion: To minimize artificial agglomeration during sample preparation, gently press the powder onto the tape and then remove the excess by tapping the stub or using a gentle stream of compressed air.
-
Coating: For non-conductive samples, apply a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
Imaging: Introduce the coated sample into the SEM chamber.
-
Start imaging at a low magnification (e.g., 100-500x) to get an overview of the sample and identify representative areas.
-
Gradually increase the magnification (e.g., 1,000-10,000x or higher) to observe the primary particle size and the structure of the agglomerates.
-
-
Image Analysis: Use the SEM software's measurement tools to quantify the size of primary particles and the size of the agglomerates.
Protocol 3: Quantitative Analysis of Agglomeration using Dynamic Light Scattering (DLS)
Objective: To obtain a quantitative measure of the hydrodynamic size distribution of the particles in a suspension, which can indicate the presence and size of agglomerates.
Procedure:
-
Sample Preparation:
-
Select a suitable anhydrous solvent in which the magnesium ethyl carbonate is poorly soluble but can be dispersed.
-
Prepare a dilute suspension of the powder in the chosen solvent. The concentration should be optimized to obtain a stable signal without causing multiple scattering effects.
-
To aid in dispersion and break up soft agglomerates, sonicate the suspension for a short period (e.g., 1-5 minutes). Be cautious as prolonged sonication can potentially break primary particles.
-
-
Measurement:
-
Transfer the suspension to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the solvent refractive index and viscosity, and the measurement temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Interpretation:
-
The DLS software will provide a particle size distribution.
-
The presence of large particles or a multimodal distribution can indicate the presence of agglomerates.
-
The Z-average size can be used as a general indicator of the average particle size, including any agglomerates.
-
The Role of Process Parameters in Agglomeration Control
The following table summarizes the expected impact of key process parameters on agglomeration, based on studies of analogous magnesium compounds.[3][4][5]
| Process Parameter | Effect on Agglomeration | Scientific Rationale |
| Temperature | Increasing temperature can decrease agglomeration. | Higher temperatures can lead to the formation of more stable, larger primary crystals that have a lower tendency to agglomerate. For basic magnesium carbonate, spherical particles were formed at 50°C.[5] |
| Mixing Speed (RPM) | Higher mixing speeds generally reduce agglomeration. | Increased shear forces help to break apart soft agglomerates as they form. In magnesium ethoxide synthesis, higher mixer speeds resulted in finer particles.[3] |
| Reagent Addition Rate | Slower addition rates decrease agglomeration. | A slower rate of addition maintains a lower level of supersaturation, favoring crystal growth over nucleation and reducing the formation of fine, agglomeration-prone particles. |
| Precursor Concentration | Lower concentrations tend to reduce agglomeration. | Similar to a slow addition rate, lower precursor concentrations lead to a lower degree of supersaturation. |
| Presence of Additives | Can significantly reduce agglomeration. | Surfactants and polymers can adsorb onto the particle surfaces, creating a steric or electrostatic barrier that prevents them from adhering to each other. |
Visualization of Concepts
Workflow for Minimizing Agglomeration
Caption: A typical experimental workflow for minimizing agglomeration during this compound synthesis.
Mechanism of Agglomeration and Mitigation
Caption: Mechanisms of agglomeration and mitigation strategies using additives.
References
-
Study on the mechanism of controlling the morphology of basic magnesium carbonate prepared under different hydration conditions. (n.d.). Physicochemical Problems of Mineral Processing. Retrieved February 20, 2026, from [Link]
-
Hakim, S., Nekoomanesh, M., & Pirayeshfar, S. (2020). The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized Magnesium Ethoxide. Journal of Applied Research of Chemical -Polymer Engineering, 4(3), 111-97. Retrieved February 20, 2026, from [Link]
-
Synthesis of Magnesium Carbonate via Carbonation under High Pressure in an Autoclave. (2018). Metals, 8(12), 998. Retrieved February 20, 2026, from [Link]
-
HIGHLY POROUS MAGNESIUM CARBONATE AND METHOD OF PRODUCTION THEREOF. (2021). European Patent Office. Retrieved February 20, 2026, from [Link]
- Basic magnesium carbonate and process for preparation thereof. (1993). Google Patents.
-
Zhang, Z., Zheng, Y., Zhang, J., Zhang, Q., Chen, J., Liu, Z., & Liang, X. (2007). Synthesis and Shape Evolution of Monodisperse Basic Magnesium Carbonate Microspheres. Crystal Growth & Design, 7(2), 347–351. Retrieved February 20, 2026, from [Link]
-
Composition and morphology of magnesium carbonate hydrates synthesized by the reaction of MgSO4 with Na2CO3 in 283~363 K. (2010). Journal of the Chinese Ceramic Society. Retrieved February 20, 2026, from [Link]
- Preparation method of magnesium ethylate. (2016). Google Patents.
-
Magnesium oxide nanosheets as effective catalysts for the synthesis of diethyl carbonate from ethyl carbamate and ethanol. (2018). Catalysis Science & Technology. Retrieved February 20, 2026, from [Link]
-
Enhanced precipitation of magnesium carbonates using carbonic anhydrase. (2022). Scientific Reports. Retrieved February 20, 2026, from [Link]
-
Utilizing Magnesium Carbonate Induced by CO 2 to Modify the Performance of Plastic Clay. (2024). Journal of Materials in Civil Engineering. Retrieved February 20, 2026, from [Link]
-
Additive impact on early-stage magnesium carbonate mineralisation. (2024). Geochemical Perspectives Letters. Retrieved February 20, 2026, from [Link]
-
Precipitation of magnesium carbonate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
Sources
- 1. Effect of Magnesium Carbonate Particle Size on Application [magnesiumking.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized Magnesium Ethoxide [arcpe.modares.ac.ir]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
Validation & Comparative
A Senior Application Scientist's Guide to the Thermal Gravimetric Analysis of Magnesium Ethyl Carbonate (C2H6MgO3) Decomposition
A Comparative Guide to Thermal Analysis Techniques for Organometallic Compounds
This guide provides an in-depth technical comparison of Thermogravimetric Analysis (TGA) for characterizing the thermal decomposition of magnesium ethyl carbonate (C2H6MgO3). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a standard protocol, offering a rationale for experimental choices and a comparative look at alternative analytical techniques.
Introduction: The Importance of Thermal Stability in Organomagnesium Compounds
Magnesium ethyl carbonate is a key organomagnesium compound, notably identified as a component of the solid electrolyte interphase (SEI) in magnesium batteries. The thermal stability of such compounds is a critical parameter influencing their application, from the safety and performance of energy storage devices to the viability of organometallic precursors in synthesis. Thermogravimetric Analysis (TGA) is a powerful technique to probe this stability by measuring changes in a material's mass as a function of temperature in a controlled atmosphere[1]. Understanding the decomposition pathway of magnesium ethyl carbonate provides crucial insights into its behavior under thermal stress.
Experimental Protocol: Thermogravimetric Analysis of this compound
A successful TGA experiment relies on a meticulously planned and executed protocol. The following steps are designed to ensure data integrity and reproducibility.
Sample Preparation:
-
Ensure the magnesium ethyl carbonate sample is of high purity and finely powdered to promote uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.
Instrument Parameters:
-
Heating Rate: A rate of 10°C/min is recommended for a general overview. For higher resolution of decomposition events, a slower rate of 5°C/min can be employed[1].
-
Temperature Range: 25°C to 800°C, or until no further mass loss is observed. This range is expected to cover the complete decomposition of the organic and carbonate components.
-
Atmosphere: High-purity nitrogen or argon should be used as a purge gas at a flow rate of 20-50 mL/min. This ensures an inert environment, preventing oxidative side reactions and efficiently removing gaseous decomposition products[1].
Data Analysis:
The primary output of a TGA experiment is a curve of mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition for each step.
Expected Thermal Decomposition of Magnesium Ethyl Carbonate
While specific, peer-reviewed TGA data for pure magnesium ethyl carbonate is not abundant, a plausible decomposition pathway can be hypothesized based on the thermal behavior of analogous metal alkyl carbonates and basic magnesium carbonates. The decomposition is anticipated to occur in distinct stages.
A proposed multi-stage decomposition pathway is as follows:
-
Initial Decomposition (Approx. 150-250°C): The ethyl carbonate ligand begins to break down, potentially releasing diethyl carbonate, ethylene, and carbon dioxide.
-
Intermediate Carbonate Formation (Approx. 250-400°C): The remaining structure likely forms an intermediate magnesium carbonate or oxycarbonate species.
-
Final Decomposition to Oxide (Approx. 400-600°C): The magnesium carbonate intermediate decomposes to the final stable residue, magnesium oxide (MgO), with the release of carbon dioxide[2][3].
The following table summarizes the expected quantitative data from a TGA experiment on this compound based on this proposed pathway.
| Decomposition Stage | Temperature Range (°C) | Proposed Evolved Species | Theoretical Mass Loss (%) |
| 1. Ligand Decomposition | 150 - 250 | C2H4, CO2, (C2H5)2CO3 | ~45-60% |
| 2. Intermediate Breakdown | 250 - 400 | CO2 | ~10-20% |
| 3. Carbonate Decomposition | 400 - 600 | CO2 | ~38.4% (for pure MgCO3) |
| Final Residue | > 600 | MgO | Theoretical Yield: ~35.2% |
Visualizing the Decomposition Pathway
A diagram of the proposed thermal decomposition pathway for magnesium ethyl carbonate can be visualized as follows:
Caption: Proposed thermal decomposition pathway of this compound.
Comparative Analysis: TGA vs. Other Thermal Techniques
While TGA provides invaluable quantitative data on mass loss, a more comprehensive understanding of thermal decomposition is achieved by coupling it with other analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature[4]. This technique identifies whether decomposition events are endothermic (heat-absorbing) or exothermic (heat-releasing). For instance, the decomposition of carbonates is typically endothermic[5].
Evolved Gas Analysis (EGA)
EGA techniques, such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR), identify the chemical nature of the gases evolved during decomposition[6][7]. This provides direct evidence for the proposed decomposition pathways. For example, TGA-MS could definitively identify the evolution of ethylene (m/z = 28) and carbon dioxide (m/z = 44) in the initial decomposition stage.
The following table offers a comparative summary of these techniques for the analysis of this compound decomposition.
| Technique | Information Provided | Advantages for this compound Analysis | Limitations |
| TGA | Quantitative mass loss vs. temperature. | Determines thermal stability and stoichiometry of decomposition. | Does not identify evolved gases or thermal nature of reactions. |
| DSC | Heat flow vs. temperature (endothermic/exothermic events).[4] | Characterizes the energetics of decomposition stages. | Does not provide information on mass loss or the identity of evolved products. |
| EGA (TGA-MS/FTIR) | Identification of evolved gaseous products.[6][7] | Provides direct evidence for decomposition mechanisms. | Can be complex to interpret overlapping signals from multiple evolved species. |
A Synergistic Workflow
For a comprehensive thermal analysis of magnesium ethyl carbonate, a combined approach is recommended.
Caption: Integrated workflow for comprehensive thermal analysis.
Conclusion
Thermogravimetric analysis is an essential tool for characterizing the thermal stability of magnesium ethyl carbonate. By following a robust experimental protocol and interpreting the data within the context of related compounds, valuable insights into its decomposition behavior can be obtained. For a complete understanding, TGA should be used in conjunction with complementary techniques such as DSC and EGA to elucidate the energetics and chemical pathways of decomposition. This comprehensive approach is critical for advancing the development of materials where thermal stability is a key performance metric.
References
-
Mass Spectrometry for the Gas Evolution of Batteries - AZoM. (2026, January 7). Retrieved from [Link]
-
Identification of the Source of Evolved Gas in Li-Ion Batteries Using C-labeled Solvents. (2025, August 9). Retrieved from [Link]
-
Mass spectrometry to characterize the gas evolution of batteries - H.E.L Group. (2025, June 26). Retrieved from [Link]
-
Magnesium oxide nanosheets as effective catalysts for the synthesis of diethyl carbonate from ethyl carbamate and ethanol - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]
-
The importance of Evolved Gas Analysis in the battery testing process - Batterietagung 2023. (n.d.). Retrieved from [Link]
-
Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. (2002, February 15). Retrieved from [Link]
-
Unveiling Gas Evolution in Sustainable Aqueous Batteries by Online Electrochemical Mass Spectrometry: Progress and Perspectives - PMC. (2025, September 30). Retrieved from [Link]
-
Figure 5. Conductivity vs. temperature of linear alkyl carbonate-based... - ResearchGate. (n.d.). Retrieved from [Link]
-
Explain the thermal stability of alkali metals carbonates and bicarbonates ? - YouTube. (2024, May 22). Retrieved from [Link]
-
Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. (2025, August 10). Retrieved from [Link]
-
THERMOGRAVIMETRIC ANALYSIS OF SELECTED GROUP (II) CARBONATE MINERALS – IMPLICATION FOR THE GEOSEQUESTRATION OF GREENHOUSE GASES - AKJournals. (n.d.). Retrieved from [Link]
-
Comparative Performance of Three Magnesium Compounds on Thermal Degradation Behavior of Red Gum Wood - PMC. (2014, January 24). Retrieved from [Link]
-
Organometallic Thermochemistry Database - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of Magnesium Carbonate via Carbonation under High Pressure in an Autoclave. (2018, November 27). Retrieved from [Link]
-
Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds | Analytical Chemistry. (n.d.). Retrieved from [Link]
-
CrystEngComm - RSC Publishing. (n.d.). Retrieved from [Link]
-
Preparation of basic magnesium carbonate and its thermal decomposition kinetics in air. (2025, August 6). Retrieved from [Link]
-
Supplementary material Methods Differential scanning calorimetry (DSC) was performed to monitor the effect of heating on the pha - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Thermal Decomposition | Three Different Carbonates - YouTube. (2024, June 28). Retrieved from [Link]
-
(PDF) Thermal Decomposition of Magnesium Carbonate with Biomass and Plastic Wastes for Simultaneous Production of Hydrogen and Carbon Avoidance - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved from [Link]
-
Comparative study of the Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Bio-synthesized Magnesium O - Research Square. (2024, September 9). Retrieved from [Link]
-
Properties and application of magnesium carbonate - Magnesia Supplier. (2024, September 30). Retrieved from [Link]
-
Thermogravimetric Analysis – Fourier Transfer Infrared Spectroscopy (TGA–FTIR) Services. (n.d.). Retrieved from [Link]
-
Properties of Magnesium Carbonate – MgCO 3 - BYJU'S. (n.d.). Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters - MDPI. (2021, April 27). Retrieved from [Link]
-
Non-Isothermal Thermogravimetric Analysis of Carbonation Reaction for Enhanced CO2 Capture Текст научной статьи по специальности - КиберЛенинка. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. Comparative Performance of Three Magnesium Compounds on Thermal Degradation Behavior of Red Gum Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of Evolved Gas Analysis in the battery testing process - BATTERIETAGUNG 2023 [2023.battery-power.eu]
- 7. eag.com [eag.com]
NMR spectroscopy analysis of C2H6MgO3 molecular structure
Technical Guide: NMR Spectroscopy Analysis of Magnesium Methoxide ( ) and Hydrolyzed Intermediates ( )
Executive Summary & Molecular Identity
Magnesium Methoxide (
The specific stoichiometry
Chemical Identity
| Property | Anhydrous Magnesium Methoxide | Hydrolyzed/Oxidized Variant ( |
| Formula | ||
| MW | 86.37 g/mol | ~102.37 g/mol |
| State | White Powder (Hygroscopic) | Gel/Solid Intermediate |
| Solubility | Methanol, Ethanol (reacts) | Decomposes in water |
Comparative Analysis: Performance vs. Alternatives
In drug development and catalysis, the choice of Magnesium source dictates reaction kinetics and purity.
Table 1: Performance Matrix
| Feature | Mg Methoxide ( | Mg Ethoxide ( | Mg Acetate ( |
| Reactivity (Hydrolysis) | High (Rapid gelation) | Medium (Controlled gelation) | Low (Stable in water) |
| NMR Diagnostic | Distinct | Quartet/Triplet splitting | Acetate singlet (~1.9 ppm) |
| Solvent Compatibility | Methanol, DMSO (anhydrous) | Ethanol, Toluene | Water, Methanol |
| Impurity Profile | Forms | Slower carbonate formation | Stable, but introduces carboxylates |
| Application | High-purity MgO precursors, Acid neutralization | Controlled sol-gel coatings | Biological buffers, crystallization |
Expert Insight: Why Choose Mg Methoxide?
Magnesium Methoxide is preferred when atom economy and low carbon residue are critical. Unlike acetate, it leaves no organic backbone upon calcination. However, its high sensitivity to moisture (forming the
Experimental Protocol: NMR Spectroscopy
This protocol is designed to differentiate between pure
A. Sample Preparation (Strict Anhydrous Technique)
Objective: Prevent in-tube hydrolysis which mimics the
-
Environment: All handling must occur in a glovebox under
or atmosphere ( ppm ). -
Solvent Choice:
-
Primary:Methanol-
( ) . Note: Rapid exchange occurs; useful for total methoxide quantification. -
Structural:DMSO-
(Anhydrous) or Benzene- . Best for observing the specific environment without exchange broadening.
-
-
Preparation:
-
Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Add trace TMS (Tetramethylsilane) as internal standard (
ppm). -
Seal NMR tube with Parafilm or use a J-Young valve tube.
-
B. Instrument Parameters
-
Frequency: 400 MHz or higher (recommended for resolution of solvate peaks).
-
Temperature: 298 K (Standard). Low temperature (250 K) may be required to freeze dynamic exchange in hydrolyzed species.
-
Pulse Sequence: zg30 (Standard 1H), zgpg30 (1H-decoupled 13C).
C. Data Interpretation (Self-Validating Markers)
The presence of
Table 2: Chemical Shift Data (in DMSO-
)
| Moiety | Signal Type | Chemical Shift ( | Interpretation |
| Singlet (3H) | 3.30 - 3.45 | Intact Methoxide core. | |
| Broad Singlet | 3.50 - 3.65 | Indicates | |
| Free Methanol | Singlet/Doublet | 3.16 (Me) / 4.1 (OH) | Decomposition product. |
| Broad Hump | ~8.0 - 10.0 | Only visible in ultra-dry aprotic solvents. |
Mechanistic Visualization
The following diagram illustrates the degradation pathway of Magnesium Methoxide into the
Caption: Stepwise hydrolysis pathway of Magnesium Methoxide. The red node represents the this compound intermediate detectable via NMR line broadening.
Critical Analysis & Troubleshooting
Issue: Signal Broadening
-
Cause: Rapid exchange between bulk solvent (MeOH) and coordinated methoxide.
-
Solution: Switch to Toluene-
or Benzene- . These non-polar solvents slow down the exchange, allowing distinct resolution of the vs. free peaks.
Issue: Appearance of Carbonates
-
Cause:
absorption. Mg Methoxide avidly reacts with to form Magnesium Methyl Carbonate (MMC). -
NMR Check: Look for a new carbonyl peak in
NMR at ~160 ppm .
References
-
PubChem. (2025).[1][2][3] Magnesium Methoxide - Compound Summary. National Library of Medicine. [Link]
-
Wuttke, S., et al. (2009). Investigation of the fluorolysis of magnesium methoxide. Dalton Transactions. [Link]
-
Lopez, T., et al. (1998). Sol-gel synthesis of MgO from magnesium methoxide. Materials Letters. [Link]
-
Utamapanya, S., et al. (1991). Nanoscale metal oxide particles/clusters as chemical reagents. Synthesis and properties of ultra-high surface area magnesium hydroxide and magnesium oxide. Chemistry of Materials. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
